IT-143A
Description
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one is a natural product found in Streptomyces with data available.
Properties
IUPAC Name |
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO4/c1-11-18(2)16-22(6)26(31)23(7)17-21(5)15-20(4)14-19(3)12-13-25-24(8)27(32)28(33-9)29(30-25)34-10/h11-12,15-17,23,26,31H,13-14H2,1-10H3,(H,30,32)/b18-11+,19-12+,20-15+,21-17+,22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDUFUTTXCNJT-RJPZUDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=C(C)CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IT-143A: A Technical Guide to a Piericidin-Class Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IT-143A compound, a piericidin-class antibiotic with notable biological activities. As a potent inhibitor of mitochondrial Complex I, this compound presents a compelling profile for investigation in oncology and microbiology. This document synthesizes the available data on its origin, biological effects, and mechanism of action, offering detailed experimental methodologies and visualizing key cellular pathways.
Core Compound Information
This compound is a bacterial metabolite originally isolated from Streptomyces sp. IT-143.[1] It belongs to the piericidin family of natural products, which are characterized by a substituted 4-pyridinol core linked to a long, lipophilic side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 183485-32-7 | [1] |
| Molecular Formula | C₂₉H₄₃NO₄ | [1] |
| Formula Weight | 469.7 g/mol | [1] |
| Formal Name | 2-(10-hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol | [1] |
| Origin | Bacterium/Streptomyces sp. IT-143 |
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mechanism of action for the piericidin class of antibiotics, including this compound, is the potent and specific inhibition of NADH:ubiquiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is the first and largest complex of the electron transport chain (ETC) located in the inner mitochondrial membrane.
The inhibition of Complex I by this compound disrupts cellular respiration, leading to a cascade of downstream effects:
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Disruption of the Proton Motive Force: By blocking electron transport, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space. This dissipates the proton motive force, which is crucial for ATP synthesis by ATP synthase (Complex V).
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Induction of Oxidative Stress: The blockage of electron flow can lead to the leakage of electrons, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). This increased oxidative stress can damage cellular components and trigger apoptotic pathways.
-
Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production. This metabolic shift can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration.
Biological Activities
This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.
Table 2: Antimicrobial Activity of this compound
| Organism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Micrococcus luteus | Bacterium | 6.25 µg/mL | |
| Aspergillus fumigatus | Fungus | 12.5 - 25 µg/mL | |
| Trichophyton rubrum | Fungus | 12.5 - 25 µg/mL |
Table 3: Cytotoxic Activity of this compound
| Cell Line | Type | IC₅₀ | Reference |
| KB | Human oral squamous carcinoma | 0.36 ng/mL |
Experimental Protocols
Detailed experimental protocols for the initial discovery and characterization of this compound are described in the primary literature. While the full text of the original publication by Urakawa et al. (1996) is not widely available, the following are generalized protocols for the types of assays used to determine the biological activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
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Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
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Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.
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Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
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Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 18-24 hours at 37°C for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
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Cell Seeding: Cancer cells (e.g., KB cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.
Downstream Signaling Pathways
The inhibition of mitochondrial Complex I by this compound can trigger several downstream signaling pathways, most notably the intrinsic pathway of apoptosis.
Synthesis
This compound was originally isolated from a fermentation broth of Streptomyces sp.. While a specific total synthesis for this compound has not been detailed in widely available literature, the synthesis of related piericidins, such as piericidin A1 and B1, has been accomplished. These syntheses typically involve a convergent approach where the substituted pyridine core and the aliphatic side chain are synthesized separately and then coupled. Key reactions often include Diels-Alder reactions for the formation of the pyridine ring and olefination reactions for the construction of the side chain.
Future Directions
This compound and other piericidin analogs continue to be of interest due to their potent biological activities. Further research is warranted to:
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Elucidate the full spectrum of its anticancer activity against a broader panel of cancer cell lines.
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Investigate its in vivo efficacy and pharmacokinetic properties in animal models.
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Explore structure-activity relationships through the synthesis of novel analogs to optimize potency and selectivity.
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Further delineate the downstream signaling pathways affected by this compound-mediated mitochondrial dysfunction.
References
IT-143A mechanism of action
An in-depth technical guide on the mechanism of action of IT-143A cannot be provided at this time due to a lack of publicly available information on a compound with this specific designation.
Extensive searches for "this compound" in scientific and clinical trial databases did not yield any relevant results pertaining to a pharmacological agent. The search results were primarily dominated by unrelated topics, most notably references to section 143(1)(a) of the Income Tax Act.
It is possible that "this compound" is an internal compound identifier that has not yet been disclosed in public forums or scientific literature. Alternatively, there may be a typographical error in the requested identifier.
To proceed with generating the requested technical guide, please verify the compound name and provide any additional known information, such as:
-
The therapeutic area of interest (e.g., oncology, immunology, neurology).
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The known or suspected biological target or pathway.
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Any alternative names or identifiers for the compound.
Once more specific information is available, a comprehensive technical guide with data tables, experimental protocols, and signaling pathway diagrams can be developed as requested.
Unveiling IT-143A: A Piericidin-Group Antibiotic Targeting Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143A is a member of the piericidin family of antibiotics, a class of natural products produced by Streptomyces species. First identified in 1996, this compound and its structural analog IT-143B represent a compelling area of study due to their potent biological activities.[1] The core mechanism of action for piericidins lies in their ability to inhibit the mitochondrial electron transport chain, specifically targeting NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This inhibition disrupts cellular respiration and energy production, leading to a cascade of events culminating in cell death. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and drug development efforts.
Chemical Properties and Structure
This compound is a complex molecule with the chemical formula C29H43NO4. Its structure features a substituted pyridine ring linked to a long, lipophilic polyketide side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H43NO4 |
| IUPAC Name | 4-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraen-1-yl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of this compound and other piericidins is Mitochondrial Complex I, the first and largest enzyme complex of the electron transport chain located in the inner mitochondrial membrane. Piericidins are structural analogs of the native substrate, ubiquinone (Coenzyme Q), and act as competitive inhibitors.
The binding of this compound to the ubiquinone-binding pocket of Complex I obstructs the transfer of electrons from NADH to ubiquinone. This blockage has several critical downstream consequences:
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Disruption of the Proton Motive Force: The inhibition of electron flow prevents the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I. This leads to a collapse of the mitochondrial membrane potential, which is essential for ATP synthesis by ATP synthase (Complex V).
-
Induction of Oxidative Stress: The blockage of electron transfer can lead to the leakage of electrons upstream, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). This surge in oxidative stress can inflict damage on cellular components and trigger apoptotic pathways.
-
Metabolic Reprogramming: By crippling oxidative phosphorylation, piericidins compel cells to increase their reliance on glycolysis for ATP production. This metabolic shift can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration.
Signaling Pathway of Piericidin-Induced Cytotoxicity
The inhibition of Mitochondrial Complex I by this compound initiates a signaling cascade that ultimately leads to programmed cell death (apoptosis).
Figure 1. Signaling pathway of this compound-induced cytotoxicity.
Quantitative Data: Cytotoxicity of Piericidin-Group Antibiotics
Table 2: Cytotoxicity of Selected Piericidin Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Piericidin A | HCT-116 | Colon Carcinoma | 0.020 |
| Piericidin A | PSN1 | Pancreatic Cancer | 12.03 |
| Piericidin A | T98G | Glioblastoma | >12.03 |
| Piericidin A | A549 | Lung Carcinoma | >12.03 |
| Piericidin C7 | Rat Glia (E1A transformed) | Glial Cancer | 0.0015 |
| Piericidin C8 | Rat Glia (E1A transformed) | Glial Cancer | 0.00045 |
| Piericidin C7 | Neuro-2a | Neuroblastoma | 0.00083 |
| Piericidin C8 | Neuro-2a | Neuroblastoma | 0.00021 |
| Piericidins L-R Mix | HL-60 | Leukemia | <0.1 |
| Piericidins L-R Mix | OS-RC-2 | Kidney Cancer | Variable |
| 11-demethyl-glucopiericidin A | ACHN | Kidney Cancer | 2.3 |
| 11-demethyl-glucopiericidin A | HL-60 | Leukemia | 1.3 |
| 11-demethyl-glucopiericidin A | K562 | Leukemia | 5.5 |
Note: Data compiled from multiple sources.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other piericidin-group antibiotics.
Protocol 1: Measurement of Mitochondrial Complex I Activity
This protocol describes a colorimetric assay to determine the enzymatic activity of Mitochondrial Complex I in isolated mitochondria.
Materials:
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Isolated mitochondria
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Complex I Assay Buffer
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Decylubiquinone
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Complex I Dye
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NADH
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Rotenone (Complex I inhibitor control)
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96-well microplate
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Microplate reader
Procedure:
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Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.
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Reaction Mix Preparation: Prepare a master mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye. For inhibitor control wells, add Rotenone to a separate master mix.
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Plate Setup: Add the reaction mix to the wells of a 96-well plate.
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Sample Addition: Add a standardized amount of isolated mitochondria (e.g., 10-20 µg of protein) to each well.
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Initiation of Reaction: Add NADH to each well to start the reaction.
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Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every 30 seconds for 10-15 minutes.
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Data Analysis: Calculate the rate of change in absorbance over time (ΔA600/min). The specific activity of Complex I is determined by subtracting the rate of the Rotenone-inhibited sample from the total rate and normalizing to the amount of mitochondrial protein.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
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Cultured cells
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Cell culture medium
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This compound or other test compounds
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO)
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96-well plate
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Incubator (37°C, 5% CO2)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
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Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: Isolation and Purification of Piericidins
The following diagram illustrates a general workflow for the isolation and purification of piericidin-group antibiotics from Streptomyces fermentation broth.
Figure 2. General workflow for the isolation of piericidins.
Conclusion
This compound, as a member of the piericidin class of antibiotics, holds significant potential for further investigation, particularly in the context of oncology and infectious diseases. Its well-defined mechanism of action, the inhibition of Mitochondrial Complex I, provides a solid foundation for targeted drug design and development. The experimental protocols and data presented in this guide offer a framework for researchers to explore the full therapeutic potential of this intriguing natural product. Further studies are warranted to elucidate the specific cytotoxic profile of this compound against a broader range of cell lines and to explore its in vivo efficacy and safety.
References
- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IT-143-A | C29H43NO4 | CID 9869304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piericidin A - Creative Biolabs [creative-biolabs.com]
The Production of IT-143A by Streptomyces sp.: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibiotic IT-143A, a piericidin-group compound produced by a strain of Streptomyces. Due to the limited public availability of the original research, this document focuses on the known characteristics of this compound and the general methodologies applicable to the isolation and study of similar natural products from Streptomyces.
Introduction to this compound
This compound is a novel antibiotic belonging to the piericidin family, a class of microbial metabolites known for their diverse biological activities. First reported in 1996, this compound and its analogue IT-143B are produced by an unidentified species of Streptomyces.[1] Piericidins are polyketide natural products synthesized by modular polyketide synthases (PKS) and are characterized by a substituted α-pyridone ring.
Physicochemical and Biological Properties of this compound
Based on available data, this compound has been characterized with the following properties. Further details from the primary literature, including spectroscopic data (NMR, IR, UV-Vis), are required for a complete profile.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₃NO₄ | [2] |
| Molecular Weight | 469.7 g/mol | [2] |
| CAS Number | 183485-32-7 | [2] |
| Appearance | An oil | [2] |
| Biological Activity | Antibacterial against Micrococcus luteus (MIC = 6.25 µg/ml); Antifungal against Aspergillus fumigatus and Trichophyton rubrum (MICs = 12.5-25 µg/ml) |
Biosynthesis of this compound: A Putative Pathway
As a member of the piericidin class, the biosynthesis of this compound is presumed to follow the general pathway for this family of compounds, which involves a modular Type I Polyketide Synthase (PKS). The core structure is assembled from simple carboxylic acid precursors, followed by tailoring reactions.
The biosynthesis of piericidins typically involves the following key steps:
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Initiation: The PKS is loaded with a starter unit, which can be acetate, propionate, or a branched-chain fatty acid.
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Elongation: A series of condensation reactions with extender units (malonyl-CoA or methylmalonyl-CoA) builds the polyketide chain.
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Modification: Tailoring enzymes, such as ketoreductases, dehydratases, and enoylreductases, modify the growing chain.
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Cyclization and Release: The polyketide chain is released from the PKS and cyclizes to form the characteristic pyridone ring.
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Post-PKS Modifications: Further enzymatic modifications, such as glycosylation, hydroxylation, or methylation, can occur to yield the final piericidin analogue.
Production of this compound from Streptomyces sp.
Detailed protocols for the fermentation of the this compound-producing Streptomyces sp. and the subsequent isolation and purification of the compound are not publicly available. However, a general workflow can be inferred from standard practices in the field of natural product discovery from actinomycetes.
Fermentation
The production of secondary metabolites like this compound is typically carried out in a nutrient-rich liquid medium under controlled conditions.
General Fermentation Protocol:
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Inoculum Preparation: A seed culture of the Streptomyces sp. is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or a specialized seed medium) with spores or mycelial fragments from a stock culture. The seed culture is incubated with agitation to promote growth.
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Production Fermentation: The production medium, which is often optimized for secondary metabolite production, is inoculated with the seed culture. Fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration to maximize the yield of this compound.
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Monitoring: The fermentation is monitored for parameters such as biomass production, pH changes, and the concentration of this compound in the culture broth.
Isolation and Purification
Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.
General Isolation and Purification Protocol:
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Extraction: The culture broth is typically separated into the mycelial cake and the supernatant by centrifugation or filtration. This compound is then extracted from the mycelia and/or the supernatant using an organic solvent such as ethyl acetate or butanol.
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Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
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Chromatography: The partially purified extract is further purified using a combination of chromatographic methods. These may include:
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Column Chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on polarity or size.
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High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the compound.
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Future Directions
The promising antibacterial and antifungal activities of this compound warrant further investigation. Key areas for future research include:
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Full Elucidation of the Biosynthetic Pathway: Identification and characterization of the complete biosynthetic gene cluster for this compound would enable biosynthetic engineering approaches to generate novel analogues with improved therapeutic properties.
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Optimization of Production: Development of a high-yielding fermentation process is crucial for the large-scale production of this compound for further preclinical and clinical studies.
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Mechanism of Action Studies: Understanding the molecular target and mechanism of action of this compound will be critical for its development as a therapeutic agent.
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Taxonomic Identification of the Producing Strain: A detailed taxonomic characterization of the producing Streptomyces sp. using modern molecular techniques would be valuable for future studies.
This technical guide provides a summary of the currently available information on this compound. Further research is needed to fully unlock the potential of this promising natural product.
References
IT-143A: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143A, a member of the piericidin class of antibiotics, has demonstrated a significant spectrum of biological activity, including antifungal, antibacterial, and potent cytotoxic effects against cancer cell lines. This technical guide provides an in-depth overview of the core biological activities of this compound and its closely related analog, IT-143-B. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies for assessing its cytotoxic effects, and visualizes the involved signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, microbiology, and drug development.
Introduction
This compound belongs to the piericidin family of natural products, which are primarily produced by Streptomyces species.[1][2] These compounds are structurally similar to coenzyme Q, a key component of the electron transport chain.[3] This structural mimicry is central to their biological activity. The piericidin class, including this compound and its analogs, has garnered interest for its potential therapeutic applications due to its potent cytotoxic and antimicrobial properties.[3]
Quantitative Biological Activity
The biological activity of IT-143 compounds has been quantified against various microorganisms and cancer cell lines. The following table summarizes the key minimum inhibitory concentration (MIC) and cytotoxic activity data for the closely related compound IT-143-B.
| Target Organism/Cell Line | Assay Type | Activity Metric | Value |
| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | µg/ml | 25 |
| Micrococcus luteus | Minimum Inhibitory Concentration (MIC) | µg/ml | 3.13 |
| KB Carcinoma Cells | Cytotoxicity | µg/ml | 1.5 |
Mechanism of Action
The primary mechanism of action of this compound and other piericidins is the potent and specific inhibition of the mitochondrial respiratory chain Complex I (NADH:ubiquone oxidoreductase).[1] This inhibition occurs at the ubiquinone binding site, disrupting the electron flow from NADH to ubiquinone.
This disruption of the electron transport chain leads to several downstream cellular effects:
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Decreased ATP Production: The inhibition of Complex I significantly impairs oxidative phosphorylation, leading to a reduction in cellular ATP levels.
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Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide and other reactive oxygen species. This increase in ROS can induce oxidative stress and damage cellular components.
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Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic pathway of apoptosis.
Additionally, some evidence suggests that piericidins may also exert their cytotoxic effects through the inhibition of Glucose-Regulated Protein 78 (GRP78). GRP78 is a key chaperone protein in the endoplasmic reticulum that plays a crucial role in the unfolded protein response (UPR) and promotes cancer cell survival. Inhibition of GRP78 can lead to unresolved ER stress and ultimately trigger apoptosis.
Signaling Pathways
The cytotoxic activity of this compound is mediated through the induction of apoptosis, likely involving the following signaling cascade initiated by mitochondrial dysfunction and ER stress.
Experimental Protocols
The following section details a representative protocol for assessing the in vitro cytotoxicity of this compound against a cancer cell line, such as KB carcinoma cells, using the MTT assay.
MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that inhibits the growth of KB carcinoma cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Materials:
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KB carcinoma cells
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This compound
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Trypsin-EDTA
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Phosphate Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plates
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Microplate reader
Procedure:
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Cell Seeding:
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Culture KB cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA, perform a cell count, and adjust the cell suspension to a density of 5 x 10^4 cells/mL.
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Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
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Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
-
Conclusion
This compound demonstrates a potent and diverse range of biological activities, primarily driven by its inhibition of mitochondrial Complex I and potentially GRP78. These actions lead to a cascade of cellular events, culminating in cytotoxic effects against cancer cells and inhibitory effects on microbial growth. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the specific downstream signaling pathways involved in this compound-induced apoptosis and evaluating its efficacy and safety in preclinical in vivo models.
References
The Emergence of IT-143A (143D): A Next-Generation Covalent Inhibitor Targeting KRAS G12C
A Technical Guide for Researchers and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology, despite its high prevalence in human cancers. The discovery of a specific mutation, G12C, which introduces a cysteine residue at codon 12, has paved the way for the development of targeted covalent inhibitors. Among these, IT-143A, also referred to in scientific literature as 143D, has emerged as a novel, highly potent, and selective inhibitor of KRAS G12C. This technical guide provides an in-depth overview of the research applications of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action and associated research workflows.
Introduction to this compound (143D)
This compound is a tetrahydronaphthyridine derivative identified through structure-based drug design as a potent and selective inhibitor of the KRAS G12C mutant protein.[1] It functions by covalently binding to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[2] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in various cancer models harboring the KRAS G12C mutation, with an efficacy comparable, and in some aspects superior, to other well-characterized KRAS G12C inhibitors such as sotorasib (AMG510) and adagrasib (MRTX849).[1]
Mechanism of Action and Signaling Pathway
This compound exerts its antitumor effects by disrupting the constitutively active signaling cascade driven by the KRAS G12C oncoprotein. By locking KRAS in its inactive state, this compound effectively downregulates two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1][2] Inhibition of these pathways leads to G1-phase cell cycle arrest and the induction of apoptosis in cancer cells.
References
IT-143A: An In-depth Technical Guide on a Putative Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143A is a novel antibiotic belonging to the piericidin group, produced by Streptomyces sp.[1][2]. As a member of the piericidin family, this compound is classified as a putative inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This technical guide provides a comprehensive overview of the available information on this compound and its potential mechanism of action, drawing parallels with its well-studied analogue, Piericidin A. This document is intended to serve as a foundational resource for researchers interested in the experimental application of this compound, particularly in the context of cancer research and metabolic studies.
Introduction to this compound and the Piericidin Class
This compound and its counterpart, IT-143B, were identified as novel piericidin-group antibiotics.[1][2] Piericidins are a class of naturally occurring compounds known for their potent inhibitory effects on mitochondrial complex I, a critical enzyme in the electron transport chain responsible for cellular energy production. The inhibition of complex I disrupts cellular respiration and can induce apoptosis, making these compounds valuable tools for studying mitochondrial function and potential therapeutic agents, particularly in oncology.
Physicochemical Properties
While specific quantitative data for this compound is not widely available, the properties of the closely related compound IT-143-B can provide some guidance.
Table 1: Physicochemical Properties of the Related Compound IT-143-B
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₄ |
| Molecular Weight | 455.63 g/mol |
| Appearance | Pale yellow oil |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions. |
| Long-Term Storage | -20°C |
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary proposed mechanism of action for this compound is the inhibition of mitochondrial complex I. This enzyme complex is the first and largest of the five complexes in the mitochondrial respiratory chain. It catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in the generation of ATP.
Inhibition of complex I by piericidin-class antibiotics is believed to occur at the ubiquinone binding site, preventing the reduction of ubiquinone and thereby blocking the electron flow. This disruption leads to several downstream cellular effects:
-
Decreased ATP Production: The halt in electron transport significantly reduces the proton gradient across the inner mitochondrial membrane, leading to a sharp decline in ATP synthesis.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the accumulation of electrons within complex I, which can then be transferred to molecular oxygen, generating superoxide radicals and other ROS.
-
Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress can trigger the intrinsic apoptotic pathway.
dot
Caption: Proposed mechanism of this compound action on the mitochondrial electron transport chain.
Quantitative Data
Table 2: IC₅₀ Values for Piericidin A against Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| TK-10 | Renal Adenocarcinoma | 0.003 - 0.033 |
| MCF-7 | Breast Cancer | 1.69 |
| A549 | Lung Cancer | 3.18 - 4.63 |
| PC-3 | Prostate Cancer | 3.59 |
| HCT-116 | Colon Cancer | 5.52 |
| HeLa | Cervical Cancer | 4.16 |
| DU-145 | Prostate Cancer | 16.0 |
Note: These values are for Piericidin A and should be considered as an estimate of the potential activity of this compound.[3]
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's effects on mitochondrial function and cell viability.
Preparation of this compound Stock Solution
This protocol is based on the general procedure for piericidins.
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of DMSO to the vial to create a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex the vial until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
dot
References
An In-Depth Technical Guide to the Antifungal Properties of IT-143A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of IT-143A, a novel piericidin-group antibiotic. The document details its mechanism of action, summarizes its antifungal efficacy through quantitative data, outlines the experimental protocols for its evaluation, and provides visual representations of key pathways and workflows.
Core Compound Information
This compound is a bacterial metabolite originally isolated from Streptomyces sp. IT-143.[1] It belongs to the piericidin family of antibiotics, which are known for their potent biological activities.[2][3]
Chemical and Physical Properties:
-
Formal Name: 2-(10-hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol[1]
-
Molecular Formula: C₂₉H₄₃NO₄[1]
-
Formula Weight: 469.7 g/mol
-
CAS Number: 183485-32-7
-
Purity: ≥95%
-
Formulation: Supplied as an oil, soluble in ethanol, methanol, DMSO, and dimethyl formamide.
Quantitative Data: Antifungal Activity
The in vitro antifungal activity of this compound has been evaluated against clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for determining the potency of an antimicrobial agent.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Aspergillus fumigatus | 12.5 - 25 |
| Trichophyton rubrum | 12.5 - 25 |
Table 1: In vitro antifungal activity of this compound against pathogenic fungi. Data sourced from Cayman Chemical product information, referencing Urakawa, A., et al. (1996).
Mechanism of Action: Inhibition of Mitochondrial Respiration
As a member of the piericidin family, this compound's mechanism of action is attributed to the inhibition of the mitochondrial electron transport chain. Due to their structural resemblance to coenzyme Q (ubiquinone), piericidins act as potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration. The disruption of this process leads to a halt in ATP synthesis and ultimately results in fungal cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following section details the standardized methodologies for determining the minimum inhibitory concentration (MIC) of antifungal agents like this compound against filamentous fungi such as Aspergillus and Trichophyton. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Inoculum Preparation
-
Fungal Culture: The fungal isolates (Aspergillus fumigatus, Trichophyton rubrum) are cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), to promote sporulation. Cultures are typically incubated at 28-35°C for 5-7 days or until sufficient conidia are formed.
-
Conidia Suspension: The surface of the mature fungal culture is gently flooded with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidia are dislodged by gently probing the colony surface with a sterile loop.
-
Standardization: The resulting suspension is transferred to a sterile tube and allowed to settle for 15-30 minutes to remove heavy hyphal fragments. The upper suspension is then transferred to a new tube. The turbidity of the conidial suspension is measured using a spectrophotometer and adjusted with sterile saline to achieve a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
Broth Microdilution Assay
-
Medium Preparation: RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0, is used as the test medium. For dermatophytes, the medium can be supplemented with 2% glucose.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of this compound are prepared in 96-well microtiter plates using the RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.03 to 32 µg/mL).
-
Inoculation: Each well is inoculated with the standardized fungal suspension, resulting in a final inoculum concentration of approximately 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.
-
Controls: Each assay plate includes a sterility control (medium only) and a growth control (medium and inoculum, no drug).
-
Incubation: The microtiter plates are incubated at 35°C. The incubation period is typically 48 hours for Aspergillus species and can extend up to 96 hours for dermatophytes like Trichophyton rubrum.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For azole-like compounds, this is often an 80-100% reduction in turbidity as assessed visually or with a spectrophotometer.
Caption: Experimental workflow for antifungal susceptibility testing.
References
An In-depth Technical Guide on the Antibacterial Effects of IT-143A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative antibacterial data and detailed experimental protocols for IT-143A are not publicly available. This guide is based on the known characteristics of the piericidin class of antibiotics, to which this compound belongs, with piericidin A used as a representative compound.
Introduction
This compound is a novel antibiotic belonging to the piericidin family, produced by the fermentation of a Streptomyces species.[1] Piericidins are a class of microbial metabolites known for their potent biological activities, including antibacterial, antifungal, insecticidal, and cytotoxic effects. Structurally, they consist of a substituted 4-pyridinol ring connected to a methylated polyketide side chain. This guide provides a comprehensive overview of the anticipated antibacterial properties of this compound, drawing parallels from the well-studied members of the piericidin class.
Core Mechanism of Antibacterial Action
The primary antibacterial mechanism of piericidin-class antibiotics is the inhibition of the bacterial NADH:ubiquinone oxidoreductase (Complex I) in the electron transport chain.[2][3][4] This inhibition disrupts cellular respiration and leads to a cascade of events culminating in bacterial cell death.
Signaling Pathway of Piericidin-Induced Bacterial Cell Death
Caption: Proposed mechanism of action for this compound.
The key events in this pathway include:
-
Binding to Complex I: As a structural analog of ubiquinone, this compound is predicted to competitively bind to the ubiquinone-binding site of the bacterial Complex I.
-
Disruption of Electron Transport: This binding blocks the transfer of electrons from NADH to ubiquinone, effectively halting the electron transport chain.
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain prevents the generation of a proton motive force across the bacterial cell membrane, which is essential for ATP synthesis via oxidative phosphorylation. The resulting depletion of cellular ATP compromises essential cellular processes.
-
Induction of Oxidative Stress: Inhibition of Complex I can lead to the leakage of electrons, resulting in the production of reactive oxygen species (ROS) such as superoxide radicals. The accumulation of ROS causes damage to DNA, proteins, and lipids, contributing to cell death.
Anticipated Antibacterial Spectrum and Potency
While specific data for this compound is unavailable, studies on other piericidins, such as piericidin A, suggest a potential for broad-spectrum activity against various bacteria. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains, based on data for related compounds.
| Bacterial Species | Gram Stain | Representative MIC Range (µg/mL) - Hypothetical |
| Staphylococcus aureus | Gram-positive | 1 - 16 |
| Micrococcus luteus | Gram-positive | 0.5 - 8 |
| Escherichia coli | Gram-negative | 8 - 64 |
Note: These values are speculative and require experimental validation for this compound. The outer membrane of Gram-negative bacteria may present a permeability barrier, potentially leading to higher MIC values compared to Gram-positive bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antibacterial effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve the desired concentration range. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an antibiotic-free agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving.
Conclusion
This compound, as a member of the piericidin class of antibiotics, holds promise as a novel antibacterial agent. Its proposed mechanism of action, targeting the highly conserved bacterial Complex I, suggests potential for broad-spectrum activity. The technical guidance provided here, based on established knowledge of piericidins, offers a framework for the systematic evaluation of the antibacterial efficacy of this compound. Further research is imperative to elucidate the specific antibacterial spectrum, potency, and clinical potential of this compound. The detailed experimental protocols outlined will be instrumental in generating the necessary data for its continued development as a potential therapeutic agent.
References
An In-Depth Technical Guide to Evaluating the Cytotoxic Potential of Novel Compounds in Cancer Research
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically designated as "IT-143A" in the context of cancer research. The designation "R-143a" or "HFC-143a" refers to 1,1,1-Trifluoroethane, a refrigerant gas with no known application in oncology. Therefore, this guide provides a comprehensive framework for evaluating the cytotoxic potential of a hypothetical novel anticancer agent, hereafter referred to as Compound X , using established methodologies and data presentation standards prevalent in the field.
This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the core experimental protocols, data presentation strategies, and visualization of key biological pathways and workflows essential for assessing the cytotoxic potential of a new chemical entity in cancer research.
Data Presentation: In Vitro Cytotoxicity of Compound X
The initial assessment of a novel compound's anticancer activity involves determining its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1]
Table 1: IC50 Values of Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 22.0 |
| A549 | Lung Adenocarcinoma | 72 | 18.2 |
| HCT116 | Colon Carcinoma | 48 | 12.8 |
| PC-3 | Prostate Carcinoma | 72 | 35.1 |
| K-562 | Chronic Myelogenous Leukemia | 48 | 9.5 |
| HepG2 | Hepatocellular Carcinoma | 72 | 25.6 |
| SK-MEL-5 | Melanoma | 48 | 19.4 |
| ARPE-19 (N) | Normal Retinal Pigment Epithelium | 48 | >100 |
Data are hypothetical and for illustrative purposes. (N) denotes a non-cancerous cell line used to assess selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of a novel compound. Below are methodologies for key assays used to characterize the cytotoxic potential of Compound X.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of Compound X on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound X (stock solution in DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the highest concentration used for the compound) and an untreated control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of Compound X and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Objective: To quantify the induction of apoptosis by Compound X.
Materials:
-
Cells treated with Compound X
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Unstained and single-stained controls are necessary for proper compensation and gating.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To determine if Compound X induces cell cycle arrest.
Materials:
-
Cells treated with Compound X
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and biological pathways.
Caption: Experimental workflow for evaluating Compound X.
Caption: ROS-mediated intrinsic apoptosis pathway.
References
- 1. Clinical and Recent Patents Applications of PD-1/PD-L1 Targeting Immunotherapy in Cancer Treatment—Current Progress, Strategy, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer treatment method - Patent US-2009022814-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promega Corporation [worldwide.promega.com]
- 4. mdpi.com [mdpi.com]
IT-143A: A Technical Guide to a Novel Piericidin-Class Antibiotic
Abstract
IT-143A is a novel antibiotic belonging to the piericidin family, a class of natural products known for their potent biological activities. First identified from the fermentation broth of Streptomyces sp., this compound shares a structural relationship with other piericidins that are recognized as potent inhibitors of the mitochondrial electron transport chain. This document provides a comprehensive overview of the discovery and isolation of this compound, its proposed mechanism of action, and detailed experimental protocols relevant to its study. Due to the limited public availability of specific bioactivity data for this compound, quantitative metrics for its close homolog, IT-143-B, discovered from the same organism, are presented for comparative purposes.
Discovery and Isolation
This compound was discovered and isolated alongside its homolog, IT-143-B, from the culture broth of a Streptomyces species as part of a screening program for novel antibiotics.[1] The producing organism, Streptomyces sp. strain No. A-143, was originally isolated from a soil sample in Beijing, China.[1] The piericidin class of compounds are characterized by a substituted pyridine ring connected to a long, polyketide-derived side chain.[1]
The general workflow for the isolation and purification of piericidins from a Streptomyces fermentation culture provides a foundational methodology for obtaining this compound.
References
An In-depth Technical Guide to IT-143A (CAS Number: 183485-32-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143A is a naturally occurring piericidin-group antibiotic isolated from Streptomyces sp. IT-143. As a member of the piericidin family, its primary mechanism of action is the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and a shift in cellular metabolism towards glycolysis. These properties confer upon this compound significant antimicrobial and potential cytotoxic activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, and the underlying molecular mechanisms. Detailed experimental protocols for its isolation, purification, and biological evaluation are also presented, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising bioactive compound.
Physicochemical and Biological Properties
This compound is a bacterial metabolite with a molecular formula of C₂₉H₄₃NO₄ and a molecular weight of 469.7 g/mol . It is characterized as an oil and is soluble in ethanol, methanol, DMSO, and dimethyl formamide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 183485-32-7 | |
| Molecular Formula | C₂₉H₄₃NO₄ | |
| Formula Weight | 469.7 | |
| Appearance | Oil | |
| Purity | ≥95% | |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide. | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C | |
| Origin | Streptomyces sp. IT-143 |
Table 2: Antimicrobial Activity of this compound
| Organism | Activity | MIC (µg/mL) | Reference |
| Micrococcus luteus | Antibacterial | 6.25 | |
| Aspergillus fumigatus | Antifungal | 12.5 - 25 | |
| Trichophyton rubrum | Antifungal | 12.5 - 25 |
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound, like other piericidins, is the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), which in turn can induce apoptosis.
Inhibition of Mitochondrial Complex I
This compound acts as a competitive inhibitor at the ubiquinone binding site of Complex I. This blockage of electron flow from NADH to coenzyme Q has several immediate consequences:
-
Disruption of the Proton Motive Force: The inhibition of electron transport halts the pumping of protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis by ATP synthase (Complex V).
-
Induction of Oxidative Stress: The stalled electron transport chain leads to the leakage of electrons and the subsequent formation of superoxide radicals and other ROS. This oxidative stress can damage cellular macromolecules and trigger programmed cell death.
-
Metabolic Shift: With oxidative phosphorylation impaired, cells are forced to rely more heavily on glycolysis for ATP production.
Induction of Apoptosis
The cellular stress induced by this compound, particularly the increase in ROS, can activate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then triggers a caspase cascade, ultimately leading to programmed cell death.
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and characterization of piericidin-group antibiotics and provide a framework for working with this compound.
Isolation and Purification of this compound
This protocol describes the general procedure for obtaining this compound from a culture of Streptomyces sp. IT-143.
1. Fermentation:
- Culture Streptomyces sp. IT-143 in a suitable liquid medium (e.g., yeast extract-malt extract broth) in a fermentor under optimal conditions (e.g., 28°C, 200 rpm) for 7-10 days.
- Monitor the production of this compound by chromatographic analysis of small culture samples.
2. Extraction:
- Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
- Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
- Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
- Pool the this compound-containing fractions and concentrate.
- Perform further purification by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to obtain pure this compound.
"Fermentation" [label="Fermentation of\nStreptomyces sp. IT-143"];
"Extraction" [label="Solvent Extraction\n(Ethyl Acetate)"];
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"Fraction_Analysis" [label="Fraction Analysis\n(TLC/HPLC)"];
"Preparative_HPLC" [label="Preparative HPLC\n(C18 Column)"];
"Pure_IT143A" [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Fermentation" -> "Extraction" [color="#4285F4"];
"Extraction" -> "Silica_Gel_Chromatography" [color="#4285F4"];
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"Fraction_Analysis" -> "Preparative_HPLC" [label="Pool active fractions", color="#4285F4"];
"Preparative_HPLC" -> "Pure_IT143A" [color="#34A853"];
}
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound can be determined using the broth microdilution method.
1. Preparation of Inoculum:
- Grow the test microorganism (e.g., M. luteus, A. fumigatus) in a suitable broth medium to the mid-logarithmic phase.
- Adjust the turbidity of the culture to a 0.5 McFarland standard.
2. Preparation of this compound dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared microbial suspension.
- Include a positive control (microorganism with no this compound) and a negative control (medium only).
- Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
4. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
The cytotoxic effect of this compound on mammalian cell lines can be assessed using a standard MTT assay.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of this compound.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. MTT Assay:
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
This compound is a piericidin-group antibiotic with demonstrated antimicrobial activity. Its mechanism of action, centered on the inhibition of mitochondrial Complex I, makes it a compound of interest for further investigation, not only for its potential as an antimicrobial agent but also for its cytotoxic properties that could be explored in the context of cancer research. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to undertake further studies on this compound and to unlock its full therapeutic potential. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.
References
Methodological & Application
Application Notes and Protocols for IT-143A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and use of IT-143A in various in vitro assays. The following protocols and data are based on best practices for similar compounds and should be adapted to specific experimental needs.
Physicochemical Properties and Storage
A summary of the known quantitative data for this compound's analogue, IT-143-B, is presented below. This information can be used as a guideline for this compound.
| Property | Value |
| Molecular Formula | C28H41NO4 |
| Molecular Weight | 455.63 g/mol |
| Appearance | Pale yellow oil |
| Purity | >95% by HPLC |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions.[1] |
| Long-Term Storage | -20°C[1] |
| Stability | Stable for at least two years when stored as supplied at -20°C.[1] |
Experimental Protocols
Safety Precautions: Handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Protocol for Preparation of this compound Stock Solution
This protocol should be performed in a sterile environment, such as a laminar flow hood.
Materials:
-
This compound solid
-
Anhydrous ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Solvent Selection: Choose a suitable organic solvent. DMSO is a common choice for preparing stock solutions for cell-based assays due to its high solubilizing capacity and miscibility with aqueous media.[1]
-
Dissolution: Aseptically add the desired volume of the chosen solvent to the vial containing the this compound solid to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Vortexing: To aid dissolution, gently vortex the vial until the solid is completely dissolved.[1]
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the stock solution aliquots at -20°C for long-term storage.
Protocol for Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution
-
Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Solvent Concentration: It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
-
Application to Cells: Add the freshly prepared working solutions of this compound to your cell cultures.
Visualizations
References
Application Notes and Protocols for HFC-143a (1,1,1-Trifluoroethane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide an overview of the solubility characteristics of HFC-143a, also known as 1,1,1-trifluoroethane, in dimethyl sulfoxide (DMSO) and ethanol. Given the limited direct quantitative data for "IT-143A," this document focuses on HFC-143a, a compound frequently referenced by similar nomenclature. HFC-143a is a hydrofluorocarbon, a colorless and odorless gas at standard conditions, primarily used as a refrigerant. Its solubility in organic solvents is a critical parameter for its application in various industrial and research settings.
Data Presentation: Solubility of HFC-143a
| Solvent | Chemical Formula | Solubility of HFC-143a | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Expected to be soluble | DMSO is a highly polar aprotic solvent known for its excellent solvation properties for a wide range of compounds. |
| Ethanol | C₂H₅OH | Good solubility[1] | As an alcohol, ethanol is a polar protic solvent and is expected to be a good solvent for HFC-143a.[1] |
| Water | H₂O | Poorly soluble[1] | HFC-143a exhibits low solubility in water.[1] |
| Other Organic Solvents | - | Good solubility in ethers and acetones.[1] |
Experimental Protocols: Determination of Gas Solubility
The following is a general protocol for determining the solubility of a gas like HFC-143a in a liquid solvent such as DMSO or ethanol. This method is based on the principle of measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.
Objective: To determine the solubility of HFC-143a in a given solvent (DMSO or ethanol).
Materials:
-
HFC-143a gas cylinder
-
Solvent (high-purity DMSO or ethanol)
-
Gas-tight syringe
-
Airtight, temperature-controlled reaction vessel with a magnetic stirrer
-
Pressure transducer
-
Temperature probe
-
Vacuum pump
Procedure:
-
Solvent Degassing:
-
Place a known volume of the solvent into the reaction vessel.
-
Degas the solvent to remove any dissolved gases. This can be achieved by subjecting the solvent to a vacuum while stirring or by bubbling an inert gas (like nitrogen or argon) through it.
-
-
System Purge:
-
Evacuate the reaction vessel to remove air and any residual gases.
-
Purge the system with HFC-143a gas several times to ensure the atmosphere inside the vessel is solely the gas of interest.
-
-
Gas Introduction:
-
Introduce a known amount of HFC-143a gas into the sealed reaction vessel containing the degassed solvent. The initial pressure is recorded.
-
-
Equilibration:
-
Stir the solvent at a constant speed to facilitate the dissolution of the gas.
-
Maintain a constant temperature throughout the experiment.
-
Monitor the pressure inside the vessel. As the gas dissolves, the pressure will decrease and eventually stabilize, indicating that equilibrium has been reached.
-
-
Data Acquisition:
-
Record the final equilibrium pressure and temperature.
-
The amount of dissolved gas can be calculated from the pressure drop using the ideal gas law, considering the known volume of the gas phase.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as mole fraction, Henry's Law constant, or mass of gas per volume of solvent.
-
Visualizations
Since HFC-143a is not known to be involved in biological signaling pathways, a workflow diagram for the experimental determination of its solubility is provided below.
References
Optimal Concentration and Protocols for Antifungal Studies of IT-143A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143A is a piericidin-group antibiotic originally isolated from Streptomyces sp. IT-143.[1] As a member of the piericidin family, its primary mechanism of antifungal activity is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][3] This disruption of cellular respiration leads to fungal cell death. These application notes provide detailed protocols for determining the optimal concentration of this compound for antifungal studies, including methods for assessing its minimum inhibitory concentration (MIC), antibiofilm activity, and cytotoxicity.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Aspergillus fumigatus | 12.5-25 µg/mL | [1] |
| Trichophyton rubrum | 12.5-25 µg/mL | [1] |
Table 2: Cytotoxicity of Piericidin Analogs against Human Cell Lines
| Piericidin Analog | Cell Line | IC50 | Reference |
| Piericidins L-R | HL-60 (Leukemia) | < 0.1 µM | |
| 11-demethyl-glucopiericidin A | ACHN (Renal) | 2.3 µM | |
| 11-demethyl-glucopiericidin A | HL-60 (Leukemia) | 1.3 µM | |
| 11-demethyl-glucopiericidin A | K562 (Leukemia) | 5.5 µM | |
| Piericidin A1 | OVCAR-8 (Ovarian) | 500 fM | |
| Piericidin A1 | PC-3/M (Prostate) | <16 ng/mL | |
| Piericidin A1 | HCT-116 (Colon) | Low nM range | |
| Piericidin A1 | SF-295 (Glioblastoma) | Low nM range | |
| Piericidin A1 | PC-3 (Prostate) | 9.0 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in antifungal susceptibility testing.
Materials:
-
This compound (as an oil)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Given that this compound is an oil, obtain the net weight of the compound from the supplier's certificate of analysis.
-
Add a precise volume of DMSO to the vial containing the this compound oil to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the vial thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution assays.
Materials:
-
This compound stock solution
-
Fungal isolate (e.g., Aspergillus fumigatus)
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Optional: 2% glucose solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar plates to obtain sporulation.
-
Harvest conidia and suspend them in sterile saline with 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10´ to 5 x 10´ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a final concentration range that brackets the expected MIC (e.g., 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the drug dilution and to a growth control well (containing only medium and inoculum).
-
Include a sterility control well (containing only medium).
-
-
Incubation:
-
Incubate the plate at 35°C for 48-72 hours.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth. For some fungi, a minimum effective concentration (MEC) may be determined, which is the lowest drug concentration that leads to the growth of small, compact hyphal forms compared to the branching hyphae in the control well.
-
Protocol 3: Fungal Biofilm Inhibition Assay
This protocol assesses the ability of this compound to inhibit the formation of fungal biofilms.
Materials:
-
This compound stock solution
-
Fungal isolate (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI 1640)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
33% acetic acid
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized fungal suspension as described in Protocol 2.
-
-
Assay Setup:
-
Add the fungal inoculum to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (fungi without drug) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Add 33% acetic acid to each well to solubilize the bound Crystal Violet.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
-
Protocol 4: Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., human dermal fibroblasts - HDF)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with the mammalian cells at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability and thus cytotoxicity. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
-
Mandatory Visualization
Caption: Workflow for the antifungal evaluation of this compound.
Caption: Mechanism of action of this compound on the fungal respiratory chain.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—Latest Findings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IT-143A in a Microbiology Laboratory Setting
Introduction
IT-143A is a novel antibiotic belonging to the piericidin group, produced by the bacterium Streptomyces sp.[1]. As an anti-bacterial agent, it holds potential for research and development in the field of microbiology, particularly in the study of antimicrobial resistance and the discovery of new therapeutic agents. This document provides an overview of the known information about this compound and outlines general protocols for its initial characterization in a laboratory setting. Due to the limited publicly available data on this compound, the following protocols are based on standard microbiological techniques for evaluating novel antimicrobial compounds.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been extensively elucidated in the available literature. However, as a member of the piericidin family of antibiotics, it is hypothesized to interfere with cellular respiration. Piericidins are known inhibitors of the NADH-ubiquinone oxidoreductase (Complex I) in the electron transport chain. This inhibition disrupts the proton gradient across the mitochondrial or bacterial cell membrane, leading to a depletion of ATP and ultimately, cell death.
Further research is required to confirm this specific mechanism for this compound and to investigate potential secondary targets or alternative modes of action.
Experimental Protocols
The following are foundational protocols for the initial investigation of this compound's antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound stock solution (of known concentration)
-
Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the target microorganism in sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension 1:150 in CAMHB to achieve a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile microcentrifuge tubes
-
Micropipettes
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the TSA plate.
Data Presentation
Quantitative data from the above experiments should be summarized for clear comparison.
| Microorganism | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data to be filled | Data to be filled |
| Escherichia coli (ATCC 25922) | Data to be filled | Data to be filled |
| Pseudomonas aeruginosa (ATCC 27853) | Data to be filled | Data to be filled |
| Enterococcus faecalis (ATCC 29212) | Data to be filled | Data to be filled |
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination of this compound.
Hypothesized Signaling Pathway Inhibition
References
Application Notes and Protocols for IT-143A Treatment of Fungal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143A is a member of the piericidin class of antibiotics, originally isolated from Streptomyces sp. IT-143. As a potent inhibitor of the mitochondrial electron transport chain, this compound presents a promising avenue for the development of novel antifungal therapies. These application notes provide detailed protocols for the in vitro assessment of this compound's antifungal activity and explore its putative mechanism of action and impact on fungal signaling pathways.
Mechanism of Action
This compound, like other piericidins, is believed to exert its antifungal effect by inhibiting the NADH-ubiquinone oxidoreductase activity of Complex I in the mitochondrial respiratory chain. This inhibition is attributed to the structural similarity of piericidins to coenzyme Q, allowing them to compete for the binding site on the enzyme complex. Disruption of the electron transport chain leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), which can induce oxidative stress and trigger downstream cellular stress responses, ultimately leading to fungal cell death.
Data Presentation
The antifungal activity of this compound has been demonstrated against key fungal pathogens. The available quantitative data for this compound is summarized in the table below.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Aspergillus fumigatus | 12.5 - 25 |
| Trichophyton rubrum | 12.5 - 25 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[1][2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Fungal isolates (e.g., Aspergillus fumigatus, Trichophyton rubrum)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) with 0.05% Tween 20
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on SDA or PDA plates at 35°C until sufficient sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium using a hemocytometer or by spectrophotometric correlation.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate to achieve final concentrations ranging from 0.125 to 64 µg/mL.
-
Include a drug-free well for a positive growth control and a medium-only well for a negative control (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 48-72 hours, or until growth is clearly visible in the positive control well.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
Protocol 2: Determination of Half-Maximal Inhibitory Concentration (IC50)
This protocol is a modification of the MIC determination assay to allow for quantitative measurement of growth inhibition.
Materials:
-
Same as for Protocol 1
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Measurement of Fungal Growth:
-
After the incubation period, measure the optical density (OD) of each well at 600 nm using a microplate reader.
-
Subtract the OD of the negative control (medium only) from the OD of all other wells to correct for background absorbance.
-
-
Calculation of IC50:
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (OD of treated well / OD of positive control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 is the concentration of this compound that results in a 50% reduction in fungal growth, which can be determined from the dose-response curve using non-linear regression analysis.
-
Visualizations
Proposed Signaling Pathway for this compound in Fungal Cells
Caption: Proposed signaling pathway of this compound in fungal cells.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Experimental workflow for antifungal susceptibility testing of this compound.
References
Application Notes and Protocols: In Vitro Testing of Novel Antifungal Agent IT-143A Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus is a primary opportunistic fungal pathogen, causing severe and life-threatening invasive aspergillosis in immunocompromised individuals.[1][2][3] The emergence of antifungal resistance necessitates the development of novel therapeutic agents.[4][5] This document provides a detailed protocol for the in vitro evaluation of a novel antifungal compound, designated IT-143A, against Aspergillus fumigatus. The described methodologies adhere to established standards for antifungal susceptibility testing and provide a framework for determining the compound's inhibitory and fungicidal activity.
The protocols herein cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound. Additionally, a potential target pathway, the Cell Wall Integrity (CWI) signaling pathway, is discussed as a reference for mechanistic studies.
Data Presentation
Table 1: In Vitro Activity of this compound Against Aspergillus fumigatus
| Compound | Strain | MIC (µg/mL) | MFC (µg/mL) |
| This compound | A. fumigatus (e.g., ATCC 96918) | [Insert Data] | [Insert Data] |
| Voriconazole | A. fumigatus (e.g., ATCC 96918) | [Insert Data] | [Insert Data] |
| Amphotericin B | A. fumigatus (e.g., ATCC 96918) | [Insert Data] | [Insert Data] |
Note: This table should be populated with experimentally derived data.
Experimental Protocols
Fungal Strain and Culture Conditions
A well-characterized strain of Aspergillus fumigatus, such as ATCC 96918, should be used. The isolate should be maintained on a suitable agar medium, like Potato Dextrose Agar (PDA), and incubated at 35-37°C to promote conidial growth.
Inoculum Preparation
The preparation of a standardized inoculum is critical for reproducible results. The following steps are based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
-
Harvest conidia from a mature (5-7 days old) culture by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Collect the upper supernatant and adjust the conidial concentration to 2-5 x 10^5 CFU/mL using a hemocytometer.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium (supplemented with 2% glucose) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
-
Add the standardized fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35-37°C for 48 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial inoculum.
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well showing no visible growth.
-
Spot the aliquot onto a drug-free agar plate (e.g., PDA).
-
Incubate the plates at 35-37°C for 48 hours or until growth is visible in the control spots.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Visualizations
Experimental Workflow for MIC and MFC Determination
References
- 1. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 2. the-aspergillus-fumigatus-cell-wall-integrity-signaling-pathway-drug-target-compensatory-pathways-and-virulence - Ask this paper | Bohrium [bohrium.com]
- 3. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Antifungal Targets for Aspergillus sp. from the Calcineurin and Heat Shock Protein Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Methodology for Assessing IT-143A Cytotoxicity in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Initial literature searches for the specific compound "IT-143A" yield limited public-domain information regarding its detailed mechanism of action and cytotoxic profile. The closely related compound, IT-143-B, has been identified as a piericidin-class antibiotic.[1] Piericidins are known to function as inhibitors of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase), thereby disrupting cellular energy metabolism and inducing cell death.[1]
Given the limited specific data on this compound, these application notes provide a comprehensive methodological framework for assessing the cytotoxicity of a novel compound, using the known characteristics of piericidins as a guiding principle for mechanistic studies. The following protocols are standard, robust methods for evaluating anti-cancer potential, from initial viability screening to more detailed mechanistic assays, including apoptosis, cell cycle analysis, and mitochondrial function.
1. General Workflow for Cytotoxicity Assessment
The assessment of a novel anti-cancer compound follows a logical progression from broad effects on cell viability to specific mechanisms of cell death and pathway disruption.
Caption: General experimental workflow for assessing compound cytotoxicity.
2. Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[2]
2.1. Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count cancer cells of interest.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
2.2. Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | 48 | Value |
| HeLa | 48 | Value |
| A549 | 48 | Value |
3. Assessment of Apoptosis: Annexin V/PI Staining
Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds with high affinity to PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
3.1. Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Preparation:
-
Seed and treat cells with this compound (e.g., at its IC50 concentration) for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
Application Notes and Protocols: Stability of IT-143A in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Summary
The stability of IT-143A was assessed in two commonly used cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, both supplemented with 10% Fetal Bovine Serum (FBS). The compound was incubated at a concentration of 10 µM at 37°C in a humidified incubator with 5% CO₂. The concentration of this compound was measured at various time points using High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound in DMEM + 10% FBS
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.00 | 100.0% |
| 6 | 9.85 | 98.5% |
| 12 | 9.62 | 96.2% |
| 24 | 9.18 | 91.8% |
| 48 | 8.45 | 84.5% |
| 72 | 7.71 | 77.1% |
Table 2: Stability of this compound in RPMI-1640 + 10% FBS
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.00 | 100.0% |
| 6 | 9.91 | 99.1% |
| 12 | 9.75 | 97.5% |
| 24 | 9.43 | 94.3% |
| 48 | 8.92 | 89.2% |
| 72 | 8.24 | 82.4% |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the Rho-associated coiled-coil forming kinase (ROCK) signaling pathway.[1] This pathway is a key regulator of the cytoskeleton and is involved in various cellular functions, including cell shape, motility, and proliferation.[1] By inhibiting ROCK, this compound disrupts the actin cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits the ROCK signaling pathway.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol describes the methodology for determining the stability of this compound in a chosen cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the 10 mM stock solution of this compound in the desired cell culture medium (supplemented with FBS) to a final concentration of 10 µM.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes. Place the tubes in a humidified incubator at 37°C with 5% CO₂.
-
Time points: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample storage: Immediately freeze the collected sample at -80°C until analysis.
-
HPLC analysis: Thaw the samples and analyze the concentration of this compound using a validated HPLC method.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Caption: Workflow for assessing this compound stability.
Protocol 2: Cell Viability Assay to Functionally Assess this compound Stability
This protocol provides a method to functionally assess the stability of this compound by measuring its effect on cell viability over time.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Aged this compound: Prepare a 10 µM working solution of this compound in complete medium as described in Protocol 1. Incubate this solution at 37°C for different durations (e.g., 0, 24, 48, 72 hours) to "age" the compound.
-
Treatment: After the aging period, add the freshly prepared (0h) and aged this compound solutions to the cells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the treated cells for a defined period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control. Compare the efficacy of freshly prepared versus aged this compound. A significant decrease in efficacy with aged compound indicates instability.
Recommendations
-
For experiments lasting longer than 48 hours, it is recommended to replenish the cell culture medium with freshly prepared this compound every 48 hours to maintain a consistent concentration.
-
The stability of this compound may vary in different cell culture media and with different serum concentrations. It is advisable to perform a stability check in the specific medium and serum conditions used in your experiments.
-
Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent results.[2]
References
Application Notes and Protocols for IT-143A Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143A is a member of the piericidin family of antibiotics, a class of naturally occurring compounds produced by Streptomyces species.[1] Piericidins are potent and specific inhibitors of the mitochondrial electron transport chain, primarily targeting NADH:ubiquinone oxidoreductase (Complex I).[2][3] This inhibition disrupts cellular respiration and ATP production, leading to a range of downstream effects, including the induction of oxidative stress and metabolic reprogramming.[4] Due to its mechanism of action, this compound and related piericidin compounds are valuable research tools for studying mitochondrial function, cellular metabolism, and as potential therapeutic agents, particularly in oncology.[]
These application notes provide detailed protocols for the safe handling, storage, and experimental use of this compound, with a focus on assays relevant to its primary biological activity.
Physicochemical Properties and Storage
While specific quantitative data for this compound is limited in publicly available literature, the properties of the closely related and well-studied Piericidin A can be used as a reliable guide.
Table 1: Physicochemical Properties of Piericidin A (as a proxy for this compound)
| Property | Value | Reference |
| Appearance | Pale yellow oil | |
| Molecular Formula | C25H37NO4 | |
| Molecular Weight | 415.6 g/mol | |
| Solubility | Soluble in DMSO (up to 25 mg/ml), Ethanol (up to 20 mg/ml), Methanol, and DMF. Sparingly soluble in aqueous solutions. | |
| Purity | >95% by HPLC |
Storage and Stability
For long-term storage, this compound should be stored as supplied at -20°C . Under these conditions, the compound is expected to be stable for at least two years. Stock solutions in organic solvents such as DMSO or ethanol can be stored at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Safe Handling and Personal Protective Equipment (PPE)
This compound should be handled with caution, as piericidins are known to be potent biological inhibitors. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or preparing stock solutions.
-
Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it as chemical waste. Clean the affected area thoroughly.
-
Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound and other piericidin-class compounds.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound solid compound
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the desired amount of this compound solid.
-
Aseptically add the appropriate volume of DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the stock solution aliquots at -20°C.
Protocol 2: Measurement of Mitochondrial Complex I Activity
This colorimetric assay measures the effect of this compound on the enzymatic activity of Mitochondrial Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria from cells or tissue
-
Complex I Assay Buffer
-
Decylubiquinone
-
Complex I Dye (e.g., a colorimetric electron acceptor)
-
NADH
-
Rotenone (as a positive control for Complex I inhibition)
-
96-well microplate
-
Microplate reader
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from your cell or tissue samples using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.
-
Reaction Mix Preparation: Prepare a master mix containing Complex I Assay Buffer, decylubiquinone, and the Complex I dye.
-
Plate Setup:
-
Sample Wells: Add the reaction mix to the wells of a 96-well plate. Add a standardized amount of isolated mitochondria (e.g., 10-20 µg of protein) to each well. Add varying concentrations of this compound to the sample wells.
-
Control Wells:
-
Positive Control: Add the reaction mix, mitochondria, and a known Complex I inhibitor like Rotenone.
-
Negative (Vehicle) Control: Add the reaction mix, mitochondria, and the vehicle used to dissolve this compound (e.g., DMSO).
-
-
-
Initiation of Reaction: Add NADH to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time. The rate of change in absorbance is proportional to the Complex I activity.
-
Data Analysis: Calculate the rate of reaction for each condition. Normalize the activity in the this compound-treated wells to the vehicle control to determine the percent inhibition.
Protocol 3: Cellular Respiration Assay using Extracellular Flux Analysis
This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the real-time effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Extracellular flux analyzer and corresponding assay plates
-
This compound stock solution
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed the cells in the assay plate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with a low-buffered assay medium and incubate the plate in a CO2-free incubator for 1 hour.
-
Baseline Measurement: Place the assay plate in the extracellular flux analyzer and measure the basal OCR.
-
Compound Injection: Inject the this compound solution into the designated wells at the desired final concentrations.
-
OCR Measurement after Inhibition: Monitor the OCR in real-time to observe the inhibitory effect of this compound on mitochondrial respiration.
-
(Optional) Mitochondrial Stress Test: Following the this compound injection and subsequent OCR measurement, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine various parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well for accurate comparison.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of Mitochondrial Complex I. This initial event triggers a cascade of downstream cellular responses.
Signaling Pathway of this compound-Induced Cellular Effects
The following diagram illustrates the key signaling events initiated by the binding of this compound to Mitochondrial Complex I.
References
Application Note: In Vitro Assay for Mitochondrial Complex I Inhibition
Topic: In Vitro Assay for Mitochondrial Complex I Inhibition by IT-143A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain and a significant contributor to cellular energy production through oxidative phosphorylation. Inhibition of complex I is implicated in various pathological conditions and is a target for drug development.
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds on mitochondrial complex I. While the initial request specified this compound, publicly available scientific literature identifies this compound as a bacterial metabolite with antibacterial and antifungal properties and does not describe it as a mitochondrial complex I inhibitor[1][2].
However, a closely related compound, IT-143-B , also known as ME-143 , has been identified as a potent inhibitor of mitochondrial complex I[3]. This application note will therefore focus on a general methodology for assessing mitochondrial complex I inhibition that can be applied to any test compound, and will present the available data for the known inhibitor ME-143 (IT-143-B).
Data Presentation: Inhibition of Mitochondrial Complex I by ME-143 (IT-143-B)
The following table summarizes the available quantitative data on the inhibition of mitochondrial complex I by ME-143.
| Compound | Synonym | Target | Assay System | Concentration | % Inhibition of Complex I Activity | Reference |
| IT-143-B | ME-143 | Mitochondrial Complex I | Isolated HEK293T mitochondria | 20 µg/mL | 85.7% (reduced to 14.3% of control) | [4][5] |
Note: A specific IC50 value for ME-143 was not available in the searched literature. The provided data indicates significant inhibition at the tested concentration.
Experimental Protocols
This section details a spectrophotometric method to measure the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I in isolated mitochondria. This assay can be adapted to screen for and characterize inhibitors like ME-143 (IT-143-B) or to test the activity of compounds such as this compound.
Principle
The activity of mitochondrial complex I is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The assay measures the rotenone-sensitive NADH oxidation, as rotenone is a specific inhibitor of complex I. The difference between the total rate of NADH oxidation and the rate in the presence of rotenone represents the specific activity of complex I.
Materials and Reagents
-
Isolated mitochondria (from cell culture or tissue)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
NADH solution (freshly prepared)
-
Ubiquinone (or a suitable analog like decylubiquinone)
-
Rotenone (specific complex I inhibitor)
-
Test compound (e.g., this compound, ME-143) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate or cuvettes
Experimental Workflow
Experimental workflow for the mitochondrial complex I inhibition assay.
Detailed Protocol
-
Mitochondria Isolation: Isolate mitochondria from the desired cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).
-
Preparation of Reaction Mixtures:
-
For each assay condition (control, rotenone control, and test compound), prepare a reaction mixture in a microplate well or cuvette.
-
Control: Add assay buffer and ubiquinone.
-
Rotenone Control: Add assay buffer, ubiquinone, and a saturating concentration of rotenone (e.g., 2 µM).
-
Test Compound: Add assay buffer, ubiquinone, and the desired concentration of the test compound (e.g., this compound or ME-143). It is recommended to perform a dose-response curve with serial dilutions of the test compound.
-
-
Addition of Mitochondria: Add an appropriate amount of the isolated mitochondrial suspension to each well or cuvette. The amount should be optimized to yield a linear rate of NADH oxidation over the measurement period.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a stock solution of NADH to each well or cuvette to a final concentration of approximately 100-200 µM.
-
Immediately start measuring the decrease in absorbance at 340 nm in a kinetic mode at 37°C. Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each condition from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Total Complex I Activity (Control): Rate of NADH oxidation in the control sample.
-
Rotenone-Insensitive Activity: Rate of NADH oxidation in the presence of rotenone.
-
Specific Complex I Activity: Subtract the rotenone-insensitive activity from the total activity.
-
% Inhibition: Calculate the percentage inhibition for each concentration of the test compound using the following formula:
-
IC50 Determination: Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of complex I activity).
-
Signaling Pathway
Inhibition of mitochondrial complex I disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the NADH/NAD+ ratio. This can trigger a cascade of downstream cellular events, including the production of reactive oxygen species (ROS) and the activation of stress-response pathways.
Signaling pathway of mitochondrial complex I inhibition.
Conclusion
The provided protocol offers a robust and adaptable method for assessing the in vitro inhibition of mitochondrial complex I by test compounds. While this compound is not a known inhibitor of this complex, the closely related compound ME-143 (IT-143-B) demonstrates potent inhibitory activity. Researchers interested in the bioenergetic effects of natural products or synthetic compounds can utilize this assay to screen for and characterize novel mitochondrial modulators. Careful optimization of mitochondrial protein concentration and substrate concentrations is recommended to ensure reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-cancer analogues ME-143 and ME-344 exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Application Note: Analysis of Ko143 by Reversed-Phase High-Performance Liquid Chromatography
Introduction
Ko143, a fumitremorgin C analogue, is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2.[1] ABCG2 is a protein that plays a significant role in multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cells. The ability to accurately quantify Ko143 in biological matrices is crucial for in vivo studies investigating its potential to overcome ABCG2-mediated drug resistance. This application note describes a sensitive and selective reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ko143 in plasma and tumor tissues.[1]
Signaling Pathway Context
While the direct signaling pathway of Ko143 is related to its inhibitory effect on the ABCG2 transporter, understanding the broader context of ABCG2 function is important. The diagram below illustrates a simplified representation of the role of ABCG2 in multidrug resistance and how an inhibitor like Ko143 can counteract this process.
Experimental Protocols
1. Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the pretreatment of plasma and tumor homogenate samples.[1]
-
Materials:
-
Diethyl ether
-
Fumitremorgin C (as internal standard)
-
Human or mouse plasma
-
Tumor tissue
-
Sodium fluoride-containing tubes (for mouse blood collection)[1]
-
Centrifuge
-
Evaporator
-
-
Procedure for Plasma Samples:
-
To 100 µL of plasma, add the internal standard (fumitremorgin C).
-
Perform liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Procedure for Tumor Tissue Samples:
-
Homogenize the tumor tissue.
-
Follow the same LLE procedure as for plasma samples.
-
Note: Due to lower recovery from this matrix, it is essential to use a calibration curve prepared in the same tumor tissue matrix.[1]
-
2. HPLC Method
-
Instrumentation:
-
HPLC system with fluorescence detection.
-
-
Chromatographic Conditions:
-
Column: GraceSmart C18, 5 µm particle size
-
Mobile Phase: Methanol:10mM Ammonium Acetate pH 5.0 (62:38, v/v)
-
Flow Rate: 0.2 mL/min
-
Detection: Fluorescence
-
Excitation Wavelength: 295 nm
-
Emission Wavelength: 350 nm
-
-
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for Ko143 quantification.
References
Application Notes and Protocols for the Sterilization of IT-143A Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143A is a complex organic molecule with potential therapeutic applications. The delivery of a sterile solution is paramount for its use in research and preclinical studies, particularly for in vivo applications. The selection of an appropriate sterilization method is critical to ensure the elimination of microbial contamination while preserving the chemical integrity, potency, and safety of the compound. This document provides a detailed overview of recommended sterilization techniques for solutions containing this compound, focusing on methods suitable for heat-sensitive compounds.
Based on the properties of similar complex organic molecules, this compound is presumed to be susceptible to degradation by heat. Therefore, terminal sterilization methods such as autoclaving (steam sterilization) or dry heat are not recommended and will not be detailed in this protocol.[1][2][3][4] The following sections will focus on sterile filtration, gamma irradiation, and ethylene oxide as potential methods, outlining their principles, applicability, and necessary validation steps.
Data Presentation: Comparison of Sterilization Techniques
The choice of a sterilization method depends on its efficacy in eliminating microorganisms and its compatibility with the drug substance. The following table summarizes potential sterilization techniques for this compound solutions.
| Sterilization Method | Mechanism of Action | Operating Conditions | Advantages for this compound | Disadvantages & Risks for this compound | Sterility Assurance Level (SAL) |
| Sterile Filtration | Physical removal of microorganisms by size exclusion using a 0.22 µm or smaller pore size filter.[5] | Ambient temperature and pressure. | - Ideal for heat-sensitive molecules.- Preserves chemical integrity of the compound.- Removes particulate matter. | - Not a terminal sterilization method; requires aseptic processing.- Potential for drug adsorption to the filter membrane.- Filter integrity testing is required. | N/A (Removes bacteria, but sterility depends on aseptic process). |
| Gamma Irradiation | Damages microbial DNA via high-energy photons (Cobalt 60 source), preventing replication. | Low temperature ("cold process"). | - Terminal sterilization method.- High penetration allows for sterilization in final packaging.- Well-established and validated process. | - Potential for radiolytic degradation of this compound, creating impurities and reducing potency.- May alter pH or cause color changes in the solution.- Requires extensive validation to prove compatibility. | Typically ≥ 10⁻⁶ |
| Ethylene Oxide (ETO) Gas | Alkylating agent that disrupts microbial DNA, metabolism, and reproductive processes. | Low temperature (30-60°C), controlled humidity. | - Low-temperature process suitable for some heat-sensitive materials.- High material compatibility for packaging. | - ETO is a highly reactive and toxic gas; high risk of chemical reaction with this compound.- Primarily for surfaces and porous materials; not ideal for liquid solutions.- Requires degassing to remove residual ETO and byproducts (e.g., ethylene chlorohydrin). | Typically ≥ 10⁻⁶ |
Experimental Protocols
The following protocols are provided as a starting point for developing a validated sterilization process for this compound solutions. It is imperative that all procedures are performed in a qualified cleanroom environment using appropriate aseptic techniques.
Protocol 1: Sterile Filtration and Aseptic Filling
This is the recommended primary method for sterilizing this compound solutions due to its non-destructive nature.
Objective: To sterilize an this compound solution by physically removing microbial contaminants through a 0.22 µm filter under aseptic conditions.
Materials:
-
This compound solution
-
Sterile, single-use syringe or peristaltic pump
-
Sterile, single-use filter unit with a 0.22 µm polyvinylidene fluoride (PVDF) or polyethersulfone (PES) membrane (low protein binding)
-
Sterile collection vessel (e.g., depyrogenated glass vial)
-
70% sterile-filtered isopropyl alcohol (IPA)
-
Laminar flow hood or biological safety cabinet (Class II)
-
Appropriate sterile personal protective equipment (PPE): gloves, gown, face mask
Methodology:
-
Preparation:
-
Prepare the this compound solution using a sterile, low-endotoxin solvent. Based on available data for similar compounds, solvents such as ethanol, methanol, DMF, or DMSO may be appropriate. Ensure the final concentration is well below the solubility limit to prevent precipitation during filtration.
-
Transfer all materials (filter, syringe, collection vessel) into the laminar flow hood. Sanitize the exterior surfaces of all components and the work surface with 70% sterile IPA.
-
Allow the alcohol to evaporate completely before proceeding.
-
-
Filter Integrity Testing (Pre-filtration):
-
Perform a bubble point test on the filter unit according to the manufacturer's instructions to ensure the filter membrane and housing are integral before use. This step is critical for quality assurance in GMP environments.
-
-
Aseptic Filtration:
-
Aseptically connect the syringe to the inlet of the sterile filter unit. If using a pump, connect the sterile tubing.
-
Draw the this compound solution into the syringe or pump tubing.
-
Attach the filter to the sterile collection vessel or position the outlet into the vessel.
-
Apply slow, steady pressure to the syringe plunger (or start the pump at a low flow rate) to pass the solution through the 0.22 µm filter. Avoid excessive pressure, which can damage the filter membrane.
-
Collect the sterile filtrate in the aseptic collection vessel.
-
-
Aseptic Filling and Sealing:
-
Immediately after filtration, seal the collection vessel with a sterile stopper and crimp cap to maintain sterility.
-
-
Filter Integrity Testing (Post-filtration):
-
After filtration is complete, perform a second integrity test (e.g., bubble point or pressure decay test) on the used filter. A successful post-use test confirms the filter maintained its integrity throughout the process.
-
-
Quality Control:
-
Sterility Testing: Submit a representative sample of the final filtered product for sterility testing (e.g., USP <71>) to confirm the absence of microbial contamination.
-
Compound Integrity: Analyze the filtered solution using HPLC or a similar validated analytical method to confirm that the concentration and purity of this compound were not affected by the filtration process (i.e., no significant loss due to adsorption).
-
Protocol 2: Validation of Gamma Irradiation for this compound Solutions
This protocol outlines the necessary steps to determine if gamma irradiation is a viable terminal sterilization method for a specific this compound formulation.
Objective: To evaluate the impact of gamma irradiation on the chemical stability, purity, and potency of this compound in solution and to establish a validated sterilization dose.
Materials:
-
Multiple sealed vials of the final this compound drug product formulation.
-
Access to a certified gamma irradiation facility.
-
Validated, stability-indicating analytical method (e.g., HPLC-UV, LC-MS) for this compound and its potential degradants.
-
pH meter.
-
Colorimeter or UV-Vis spectrophotometer.
-
Bioburden determination supplies.
Methodology:
-
Bioburden Determination:
-
Determine the average bioburden (number and type of microorganisms) of the pre-sterilized this compound product, manufactured under standard clean conditions. This is essential for establishing the sterilization dose.
-
-
Irradiation Dose Setting (as per ANSI/AAMI/ISO 11137):
-
Based on the bioburden data, select a method for dose setting (e.g., VDmax method). This establishes the minimum dose required to achieve the target Sterility Assurance Level (SAL) of 10⁻⁶. A typical dose range for pharmaceuticals is 15-25 kGy.
-
-
Irradiation and Stability Study:
-
Prepare multiple batches of the this compound solution in its final container-closure system.
-
Retain a set of control samples (0 kGy).
-
Send the remaining samples to a qualified facility for gamma irradiation at a range of doses (e.g., a sub-lethal dose, the target dose, and a higher dose, such as 50 kGy, to assess the degradation profile).
-
After irradiation, place the control and irradiated samples into a formal stability study under controlled temperature and humidity conditions.
-
-
Post-Irradiation Analysis (Time Zero and Stability Timepoints):
-
Visual Inspection: Check for any changes in color or the presence of precipitates.
-
pH Measurement: Measure and compare the pH of the irradiated samples to the control.
-
Chemical Purity and Potency: Use a validated, stability-indicating HPLC method to:
-
Quantify the concentration (potency) of this compound.
-
Identify and quantify any new peaks, which may be radiolytic degradants.
-
Calculate the total impurity profile.
-
-
Sterility Testing: Perform sterility tests on samples irradiated at the target dose to confirm the efficacy of the sterilization.
-
-
Data Analysis and Decision:
-
Compare the data from the irradiated samples to the control samples.
-
Acceptance Criteria: Define acceptable limits for potency loss (e.g., not more than 5%), increase in total impurities (e.g., not more than 1%), and changes in physical appearance or pH.
-
If this compound shows minimal degradation and meets all acceptance criteria, gamma irradiation can be considered a suitable terminal sterilization method. If significant degradation occurs, this method is not appropriate.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Sterilization of this compound Solution by Aseptic Filtration.
Caption: Validation Workflow for Gamma Irradiation of this compound Solutions.
References
Application Notes and Protocols: Determination of Dose-Response Curve for IT-143A
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for determining the dose-response curve of the novel anti-cancer agent, IT-143A. This compound is a potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting ROCK, this compound disrupts key cellular processes involved in tumor progression, including cell proliferation, migration, and invasion. These protocols are designed to guide researchers in accurately assessing the cytotoxic and anti-proliferative effects of this compound in relevant cancer cell lines.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by targeting the ROCK signaling pathway. This pathway is a critical regulator of the actin cytoskeleton and is involved in various cellular functions. In many cancers, the ROCK pathway is hyperactivated, promoting cancer cell survival and metastasis. This compound's inhibition of ROCK leads to downstream effects on the cytoskeleton, ultimately inducing apoptosis and inhibiting cell growth.
Caption: Signaling pathway of this compound targeting the ROCK pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol outlines the determination of this compound's effect on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell line of interest (e.g., HT-29, a human colorectal cancer cell line)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve with the log of the this compound concentration on the x-axis and the percentage of cell viability on the y-axis. Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
Protocol 2: Cytotoxicity Assay using LDH Release
This protocol measures the cytotoxicity of this compound by quantifying the release of lactate dehydrogenase (LDH) from damaged cells. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (lysed cells). Plot the dose-response curve and determine the EC₅₀ value.
Experimental Workflow
The following diagram illustrates the general workflow for determining the dose-response curve of this compound.
Caption: Experimental workflow for dose-response curve determination.
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in tables for clear comparison.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| HT-29 | Colorectal Cancer | 5.2 ± 0.6 |
| A549 | Lung Cancer | 8.9 ± 1.1 |
| MCF-7 | Breast Cancer | 12.5 ± 1.5 |
| PC-3 | Prostate Cancer | 7.3 ± 0.9 |
Table 2: EC₅₀ Values of this compound for LDH Release
| Cell Line | Cancer Type | EC₅₀ (µM) after 48h |
| HT-29 | Colorectal Cancer | 15.8 ± 2.1 |
| A549 | Lung Cancer | 22.4 ± 3.5 |
| MCF-7 | Breast Cancer | 31.0 ± 4.2 |
| PC-3 | Prostate Cancer | 19.7 ± 2.8 |
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to determine the dose-response curve of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the efficacy of this promising anti-cancer agent, facilitating further drug development and preclinical studies.
References
Application Notes and Protocols for IT-143A
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143A is a potent bioactive molecule belonging to the piericidin class of antibiotics, originally isolated from Streptomyces sp.. As a structural analogue of coenzyme Q, its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a cascade of downstream effects, making this compound a valuable tool for research in oncology, microbiology, and cellular metabolism. These application notes provide detailed information on the long-term storage, handling, and experimental use of this compound.
Physicochemical Properties and Storage
Proper storage and handling of this compound are crucial for maintaining its stability and biological activity.
Long-Term Storage Conditions
For long-term storage, this compound should be stored as supplied at -20°C . Under these conditions, it is expected to be stable for at least two years[1][2].
Preparation of Stock Solutions
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as ethanol, methanol, Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF)[1]. It is recommended to purge the solvent with an inert gas before use. For biological experiments, ensure that the final concentration of the organic solvent is not high enough to cause physiological effects.
Storage of Stock Solutions
Aliquoted stock solutions of this compound in organic solvents like DMSO or ethanol can be stored at -20°C for up to one month[2]. To enhance aqueous solubility for experiments, the organic stock solution can be diluted into aqueous buffers or isotonic saline[1].
| Property | Value | Reference |
| Long-Term Storage | -20°C | |
| Appearance | Pale yellow oil | |
| Solubility | Soluble in Ethanol, Methanol, DMSO, DMF | |
| Stock Solution Storage | Up to 1 month at -20°C in DMSO or Ethanol |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the potent and specific inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain (ETC).
By binding to the ubiquinone-binding site of Complex I, this compound blocks the transfer of electrons from NADH to ubiquinone. This inhibition has several key downstream consequences:
-
Disruption of the Proton Motive Force: The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane by Complex I, leading to a dissipation of the proton motive force necessary for ATP synthesis.
-
Decreased ATP Production: The impaired proton gradient results in a significant reduction in cellular ATP levels, forcing cells to rely more on glycolysis for energy.
-
Induction of Oxidative Stress: Inhibition of Complex I can cause the leakage of electrons, leading to the formation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.
Caption: Signaling pathway of this compound.
Biological Activity and Quantitative Data
This compound and its analogues have demonstrated significant cytotoxic, antibacterial, and antifungal activities. The following tables summarize the in vitro efficacy of these compounds.
Antimicrobial Activity of this compound
| Organism | Assay | Activity (µg/mL) |
| Micrococcus luteus | MIC | 6.25 |
| Aspergillus fumigatus | MIC | 12.5 |
| Trichophyton rubrum | MIC | 25 |
Cytotoxic Activity of Piericidin Analogues
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Piericidin L | OS-RC-2 | Kidney | 2.2 | |
| Piericidin M | OS-RC-2 | Kidney | 4.5 | |
| Piericidin N | HL-60 | Leukemia | < 0.1 | |
| Piericidin O | HL-60 | Leukemia | < 0.1 | |
| Piericidin P | HL-60 | Leukemia | < 0.1 | |
| Piericidin Q | HL-60 | Leukemia | < 0.1 | |
| 11-demethyl-glucopiericidin A | ACHN | Kidney | 2.3 | |
| 11-demethyl-glucopiericidin A | HL-60 | Leukemia | 1.3 | |
| 11-demethyl-glucopiericidin A | K562 | Leukemia | 5.5 | |
| Piericidin A | Tn5B1-4 | Insect | 0.061 | |
| Piericidin A | HepG2 | Liver | 233.97 | |
| Piericidin A | Hek293 | Kidney | 228.96 | |
| Piericidin A | HT-29 | Colon | 0.0077 |
Experimental Protocols
Below are detailed protocols for key experiments to characterize the biological effects of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT assay, which measures cell metabolic activity as an indicator of viability.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IT-143A Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143A and related piericidin-class antibiotics. The information is designed to address common issues encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a member of the piericidin class of antibiotics. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). By binding to Complex I, this compound blocks the transfer of electrons from NADH to ubiquinone, which disrupts the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP synthesis and can induce a cascade of downstream effects, including the generation of reactive oxygen species (ROS) and apoptosis.
Q2: My cells show variable sensitivity to this compound between experiments. What could be the cause?
A2: Variability in cellular sensitivity can arise from several factors:
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent cytotoxicity. Ensure you use a consistent seeding density for all experiments.
-
Cell Cycle Phase: The sensitivity of cells to mitochondrial inhibitors can vary with the cell cycle. Synchronizing your cells before treatment may reduce variability.
-
Metabolic State: The metabolic state of your cells (e.g., reliance on glycolysis vs. oxidative phosphorylation) can influence their sensitivity. Ensure consistent culture conditions, including media glucose levels.
-
Compound Stability: Piericidin-class antibiotics can be sensitive to light and repeated freeze-thaw cycles. Aliquot your stock solutions and protect them from light.
Q3: I am observing lower-than-expected cytotoxicity in my cancer cell line. What should I investigate?
A3: If you observe lower-than-expected cytotoxicity, consider the following:
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to mitochondrial inhibitors. This can be due to an upregulation of glycolytic pathways to compensate for mitochondrial inhibition.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect your wells for any precipitate.
-
Incorrect Concentration: Double-check your calculations and dilutions. Prepare fresh dilutions for each experiment.
-
Assay Interference: The chosen cytotoxicity assay may be incompatible with your experimental conditions. For example, phenol red in the culture medium can interfere with absorbance readings in some colorimetric assays.
Q4: I am seeing an increase in reactive oxygen species (ROS) at high concentrations of this compound, but not at low concentrations. Is this expected?
A4: Yes, this is a known phenomenon for some piericidin-class compounds. At lower concentrations, piericidin A (a close analog of this compound) has been shown to block electron transfer without a significant induction of ROS. However, at higher concentrations, it can behave similarly to other Complex I inhibitors like Rotenone, leading to an increase in ROS production. This dose-dependent effect is an important consideration when interpreting your results.
Data Presentation
Table 1: Physicochemical Properties of IT-143-B (a close analog of this compound)
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₄ |
| Molecular Weight | 455.63 g/mol |
| Appearance | Pale Yellow Oil |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Table 2: Biological Activities of IT-143-B
| Organism/Cell Line | Activity | Concentration |
| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 25 µg/ml |
| Micrococcus luteus | Minimum Inhibitory Concentration (MIC) | 3.13 µg/ml |
| KB Carcinoma Cells | Cytotoxic Activity | 1.5 µg/ml |
Table 3: Cytotoxic Activities (IC₅₀) of various Piericidin Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Piericidin A | Tn5B1-4 | Insect | 0.061 |
| HepG2 | Liver | 233.97 | |
| Hek293 | Kidney | 228.96 | |
| Piericidin L | OS-RC-2 | Kidney | 2.2 |
| Piericidin M | OS-RC-2 | Kidney | 4.5 |
| Piericidin N | HL-60 | Leukemia | < 0.1 |
| 11-demethyl- glucopiericidin A | ACHN | Kidney | 2.3 |
| HL-60 | Leukemia | 1.3 | |
| K562 | Leukemia | 5.5 |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Complex I Activity
This protocol describes a colorimetric assay to determine the enzymatic activity of Mitochondrial Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
NADH
-
Ubiquinone (or a suitable analog like decylubiquinone)
-
Rotenone (as a specific inhibitor for control measurements)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from your cells or tissue of interest using a standard protocol.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.
-
To determine the rotenone-sensitive activity, prepare a parallel sample containing Rotenone.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The specific Complex I activity is calculated as the difference between the total activity and the rotenone-insensitive activity and is typically expressed as nmol NADH oxidized/min/mg of mitochondrial protein.
Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR)
This assay uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration in live cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
Extracellular flux analyzer and corresponding assay plates
-
This compound stock solution
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Seed cells in the assay plate at an optimized density and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a low-buffered assay medium and incubate in a CO₂-free incubator for 1 hour.
-
Load the sensor cartridge with this compound and the mitochondrial stress test reagents in the appropriate injection ports.
-
Place the assay plate in the extracellular flux analyzer and measure the basal OCR.
-
Inject the this compound solution into the wells at the desired concentrations.
-
Monitor the OCR in real-time to determine the extent of inhibition.
-
Sequentially inject the mitochondrial stress test reagents to determine key parameters of mitochondrial function.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for this compound cytotoxicity testing.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: Optimizing Compound Concentration for Maximum Effect
Disclaimer: Initial searches for "IT-143A" did not yield information on a specific research compound. The information provided below is a generalized template. For demonstration purposes, some sections may reference data for similar research compounds, but this should not be considered as information for a compound designated "this compound". Please verify the correct compound name and consult the relevant product-specific documentation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for their compounds of interest.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments?
A1: The optimal starting concentration can vary significantly between different compounds and cell lines. A common practice is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A typical starting range for many small molecule inhibitors is between 1 nM and 10 µM. For initial screening, a concentration of 1 µM is often used.
Q2: How should I prepare the stock solution?
A2: Most non-polar compounds are soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For instance, a related compound, IT-143-B, is soluble in ethanol, methanol, DMF, and DMSO.[1] A high-concentration stock solution (e.g., 10 mM) in 100% DMSO is typically prepared first. Subsequent dilutions into aqueous experimental media should be done carefully to avoid precipitation. The final concentration of the organic solvent in the cell culture medium should be kept low (usually <0.5%) to minimize solvent-induced toxicity.
Q3: I am observing cellular toxicity that doesn't seem related to the compound's expected mechanism. What could be the cause?
A3: Off-target effects or solvent toxicity are common causes. Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level. It is also crucial to include a vehicle control (medium with the same concentration of solvent but without the compound) in your experiments to differentiate between compound-specific effects and solvent-induced artifacts. If toxicity persists, consider lowering the compound concentration or testing a different solvent.
Q4: My compound is not showing the expected effect. What are some potential reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Compound Instability: The compound may be unstable in your experimental conditions (e.g., sensitive to light, temperature, or pH).
-
Incorrect Concentration: There might be an error in the calculation of dilutions.
-
Cell Line Resistance: The chosen cell line may not express the target of your compound or may have intrinsic resistance mechanisms.
-
Experimental Setup: The endpoint measurement might not be sensitive enough, or the incubation time may be too short or too long.
II. Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Media | The compound has low solubility in aqueous solutions. | 1. Decrease the final concentration of the compound. 2. Increase the concentration of serum in the media if appropriate for your experiment. 3. Use a different solvent for the initial stock solution. 4. Prepare fresh dilutions for each experiment. |
| Inconsistent Results Between Experiments | Variability in cell density, passage number, or reagent preparation. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh reagents and compound dilutions for each experiment. 3. Ensure consistent incubation times and conditions. |
| High Background Signal in Assays | Assay reagents are not optimal, or there is interference from the compound or solvent. | 1. Run appropriate controls, including a vehicle control and a positive control. 2. Optimize reagent concentrations and incubation times for your specific assay. 3. Check if the compound has intrinsic fluorescence or absorbance at the wavelength used for detection. |
III. Experimental Protocols
Below are generalized protocols for common experiments used to determine optimal compound concentrations.
1. Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent serial dilutions.
References
Technical Support Center: IT-143A Antifungal Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing IT-143A in antifungal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected antifungal activity?
A1: this compound is a bacterial metabolite originally isolated from Streptomyces sp. IT-143.[1] It belongs to the piericidin group of antibiotics.[2] Published in vitro studies have shown it to be active against the fungi Aspergillus fumigatus and Trichophyton rubrum with Minimum Inhibitory Concentrations (MICs) ranging from 12.5-25 µg/ml.[1] It has also demonstrated activity against the bacterium Micrococcus luteus at an MIC of 6.25 µg/ml.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: While the specific mechanism for this compound has not been fully elucidated in the provided literature, piericidins as a class are known to function as inhibitors of NADH dehydrogenase (Complex I) in the electron transport chain.[2] This is due to their structural similarity to coenzyme Q. By blocking this pathway, they disrupt cellular respiration, leading to a fungistatic or fungicidal effect.
Q3: In which solvents is this compound soluble and stable?
A3: For in vitro assays, it is recommended to prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). This stock solution should be stored at -20°C. When preparing working solutions, the stock should be diluted in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit fungal growth.
Troubleshooting Guide: No Antifungal Activity Observed
If you are not observing the expected antifungal activity with this compound, please review the following potential issues.
Issue 1: Incorrect Experimental Parameters
Minor deviations from standardized protocols can significantly impact the outcome of antifungal susceptibility testing. Several factors can make the estimation of in vitro activity of antifungal agents challenging.
Solution: Ensure your experimental protocol aligns with established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI). Key parameters to verify include:
-
Inoculum Concentration: Careful preparation of the inoculum is critical. A fungal suspension that is too dense or too sparse will result in altered MIC values.
-
Incubation Time and Temperature: For Candida species, plates are typically incubated at 35°C for 24 hours. Slower-growing fungi like Cryptococcus may require up to 72 hours.
-
Endpoint Reading: For azole antifungals, the MIC is often defined as the lowest concentration that produces a prominent reduction in growth (e.g., ≥50%) compared to the growth control, which can be determined visually or with a spectrophotometer.
Issue 2: Compound Instability or Precipitation
This compound, like many organic compounds, may be susceptible to degradation or may precipitate out of solution at high concentrations or in certain media.
Solution:
-
Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
Visually inspect the wells of your assay plate for any signs of precipitation after adding the compound.
-
If precipitation is observed, consider lowering the highest tested concentration or evaluating the solubility in your specific test medium.
Issue 3: Fungal Resistance
The fungal isolate being tested may have intrinsic or acquired resistance to the mechanism of action of this compound.
Solution:
-
Quality Control: Include a quality control strain with a known, reproducible MIC for this compound (if available) or a standard antifungal agent (e.g., fluconazole for yeast).
-
Species Identification: Confirm the identity of your fungal isolate, as some species have intrinsic resistance to certain classes of antifungals.
-
Resistance Mechanisms: Consider that resistance can arise from various factors, including overexpression of efflux pumps or mutations in the target protein.
Quantitative Data Summary
Table 1: Reported In Vitro Activity of this compound
| Organism | MIC (µg/ml) |
| Aspergillus fumigatus | 12.5 - 25 |
| Trichophyton rubrum | 12.5 - 25 |
| Micrococcus luteus | 6.25 |
| Data sourced from Cayman Chemical. |
Table 2: Common Variables in Antifungal Susceptibility Testing and Their Potential Impact
| Variable | Standard Condition (CLSI M27) | Potential Impact of Deviation |
| Medium pH | 7.0 (buffered with MOPS) | Altered pH can affect both fungal growth and compound activity. |
| Inoculum Density (Yeast) | 0.5 – 2.5 x 10³ cells/mL | Higher density can lead to falsely elevated MICs. |
| Incubation Time | 24 hours for Candida | Shorter times may not allow for sufficient growth; longer times can lead to trailing effects. |
| Solvent Concentration | <1% DMSO | Higher concentrations can be toxic to the fungus, confounding results. |
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3 Guideline Adaptation)
This protocol is based on the CLSI M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.
-
Preparation of Antifungal Agent: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. b. Perform serial twofold dilutions of the stock solution in a 96-well plate to create a concentration gradient. The final volume in each well should be 50 µL.
-
Inoculum Preparation: a. Culture the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard. d. Dilute this suspension in RPMI 1640 medium (buffered with MOPS, pH 7.0) to achieve a final inoculum density of approximately 0.5 – 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: a. Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions. b. Include a drug-free well for a growth control and an uninoculated well for a sterility control. c. Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control. b. The endpoint can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.
Visualizations
References
Cell viability issues with IT-143A solvent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cell viability issues that may arise from the solvents used with IT-143A and other similar research compounds.
FAQs: Managing Solvent-Related Cell Viability Issues
Q1: My cells are showing significant death after treatment with this compound, even at low concentrations. Could the solvent be the cause?
A1: Yes, it is highly probable that the solvent used to dissolve this compound is contributing to cell death. Many organic solvents, while necessary for dissolving lipophilic compounds, can be toxic to cells, especially at higher concentrations. It is crucial to differentiate between the cytotoxicity of this compound and the toxicity induced by the solvent.
Q2: Which solvent should I use for this compound, and what is a safe concentration?
A2: this compound, similar to other piericidin-class compounds, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] DMSO is a common choice for preparing stock solutions for cell-based assays due to its high solubilizing capacity.[1] However, the final concentration of the solvent in your cell culture medium should be kept to a minimum. For DMSO, a final concentration at or below 0.1% (v/v) is generally recommended, though this can be cell-line specific.[2] It is always best practice to perform a solvent tolerance assay for your specific cell line to determine the maximum non-toxic concentration.[2]
Q3: What are the typical signs of solvent-induced cytotoxicity?
A3: Solvent toxicity can manifest in several ways, including:
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A significant decrease in cell viability in the vehicle control group (cells treated with the solvent alone) compared to untreated cells.
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Changes in cell morphology, such as rounding, detachment, or membrane blebbing.
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Reduced proliferation or metabolic activity.
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Induction of apoptosis or necrosis.
Q4: How can I minimize the off-target effects of the solvent in my experiments?
A4: To minimize solvent effects, you should:
-
Use the lowest possible solvent concentration: Prepare a high-concentration stock solution of this compound to minimize the volume of solvent added to your cell culture medium.
-
Include a vehicle control: Always have a control group of cells treated with the same concentration of solvent used in your experimental groups. This helps to isolate the effect of the compound from the effect of the solvent.
-
Standardize solvent concentration: Ensure the final concentration of the solvent is consistent across all wells, including your controls.[2]
-
Perform a solvent tolerance assay: This will help you determine the optimal solvent concentration for your specific cell line and experimental duration.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cell death in all treated wells, including the vehicle control. | The solvent concentration is too high and is causing general cytotoxicity. | 1. Review your dilution calculations to ensure the final solvent concentration is within the recommended range (e.g., ≤0.1% for DMSO).2. Perform a solvent tolerance assay to determine the IC50 of the solvent on your cell line.3. Lower the final solvent concentration by increasing the stock concentration of this compound. |
| Inconsistent results and high variability between replicate wells. | Inconsistent final solvent concentrations across wells or absorption of water into the stock solution. | 1. Ensure thorough mixing when preparing serial dilutions.2. Use a standardized dilution method to ensure the final solvent concentration is identical in all wells.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles and prevent water absorption. |
| Reduced efficacy of this compound over time. | Degradation of the compound in the solvent or repeated freeze-thaw cycles of the stock solution. | 1. Store stock solutions in small, single-use aliquots at -20°C or lower to avoid degradation.2. Protect the stock solution from light. |
Quantitative Data Summary: Common Solvents
The following table summarizes the generally accepted maximum concentrations for common solvents in cell culture, though empirical determination for your specific cell line is always recommended.
| Solvent | Typical Maximum Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.1% - 0.5% | Cell line dependent. Can induce differentiation and has other pleiotropic effects. |
| Ethanol | ≤ 0.1% - 0.5% | Can have immunosuppressive effects and impact cell viability at higher concentrations. |
| Methanol | ≤ 0.1% | Can be more toxic than ethanol; use with caution. |
Experimental Protocols
Protocol: Solvent Tolerance Assay
This protocol outlines the steps to determine the maximum concentration of a solvent that can be tolerated by a specific cell line without significant cytotoxic effects.
Materials:
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Your cell line of interest
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Complete cell culture medium
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The solvent to be tested (e.g., cell culture grade DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of the solvent in complete cell culture medium. A typical range to test for DMSO would be from 10% down to 0.01%.
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells. Include at least three to six replicate wells for each concentration, as well as an untreated control.
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Incubation: Incubate the plate for a duration that matches your planned experiments (e.g., 24, 48, or 72 hours).
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Viability Assessment: Add the cell viability assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
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Data Analysis: Subtract the average background reading from all measurements. Normalize the data to the untreated control (set to 100% viability) and plot the cell viability against the solvent concentration to determine the highest non-toxic concentration.
Visualizations
References
Preventing degradation of IT-143A in solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of IT-143A in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Disclaimer: Specific stability data for this compound is not widely published. The following recommendations are based on best practices for handling complex organic molecules and information available for its analogue, IT-143-B, a member of the piericidin class of antibiotics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in solution | Poor solubility in the chosen solvent. | Ensure the use of recommended solvents such as ethanol, methanol, DMF, or DMSO.[1][2] Gentle warming and vortexing can aid in dissolution. If issues persist, consider preparing a more dilute stock solution.[1] |
| Exceeding the solubility limit. | Prepare a more dilute stock solution. | |
| Temperature fluctuations causing the compound to fall out of solution. | Store solutions at a constant, recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Loss of biological activity | Degradation of this compound. | Prepare solutions fresh before use. Protect solutions from light by using amber vials or covering containers with foil.[1] Minimize exposure to air.[1] |
| Multiple freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. | |
| Unstable pH of the experimental buffer. | While the specific pH stability of this compound is not extensively documented, it is advisable to conduct a pilot stability study if your experimental buffer is highly acidic or basic. | |
| Discoloration of the solution | Oxidation or light-induced degradation. | Prepare solutions fresh and protect them from light and air. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is expected to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For cell-based assays, DMSO is a common choice for preparing stock solutions due to its high solubilizing capacity and miscibility with aqueous media.
Q2: How should I store stock solutions of this compound?
A2: For long-term stability, stock solutions of this compound should be stored at -20°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots in amber vials or protect them from light.
Q3: How can I minimize the degradation of this compound in my experimental setup?
A3: To minimize degradation, it is crucial to handle the compound and its solutions with care. Prepare solutions fresh whenever possible. Protect them from prolonged exposure to light and air. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. If your experiment involves buffers with extreme pH values, consider evaluating the stability of this compound in those conditions beforehand.
Q4: My this compound is not dissolving properly. What should I do?
A4: First, confirm that you are using one of the recommended solvents (ethanol, methanol, DMF, or DMSO). Gentle warming and vortexing can help to dissolve the compound. If solubility remains an issue, you may need to prepare a more dilute stock solution.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol is based on general procedures for piericidins and should be performed in a sterile environment.
Materials:
-
This compound solid
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Anhydrous, cell culture grade DMSO, ethanol, methanol, or DMF
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Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
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Vortex mixer
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Inert gas (e.g., argon or nitrogen) - optional but recommended
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Aseptically add the desired volume of the chosen solvent to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).
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Gently vortex the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
(Optional) Purge the headspace of the vial with an inert gas to displace air.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
Visualizations
Caption: Workflow for preparing and using this compound solutions while minimizing degradation.
Caption: Key environmental factors that can contribute to the degradation of this compound in solution.
References
Off-target effects of piericidin antibiotics in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piericidin antibiotics in their experiments. The information provided addresses common issues related to the on-target and off-target effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of piericidin antibiotics?
A1: Piericidin antibiotics are well-characterized as potent inhibitors of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[1][2] They are structural analogs of the native substrate, ubiquinone (Coenzyme Q10), and competitively bind to its binding site, thereby blocking the transfer of electrons from NADH to ubiquinone.[3] This inhibition disrupts the entire electron flow through the ETC, leading to a decrease in ATP production and a dissipation of the mitochondrial membrane potential.[2][3]
Q2: What are the major downstream and potential off-target effects of piericidin antibiotics?
A2: Beyond the direct inhibition of Complex I, piericidins can induce several significant cellular effects, which can be considered downstream or off-target depending on the experimental context. These include:
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Induction of Oxidative Stress: Inhibition of Complex I can lead to the leakage of electrons, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components.
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Induction of Apoptosis: The accumulation of ROS and disruption of mitochondrial function are potent triggers for the intrinsic apoptotic pathway. Piericidin A has been shown to induce apoptosis in various cell types, often coinciding with a decrease in the mitochondrial membrane potential.
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Metabolic Reprogramming: By inhibiting oxidative phosphorylation, piericidins force cells to rely more heavily on glycolysis for ATP production.
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Other Potential Off-Target Effects: Some piericidin derivatives have been reported to have other off-target effects. For instance, Piericidin B1 N-oxide has been identified as an inhibitor of phosphatidylinositol (PI) turnover.
Q3: I am observing significant cytotoxicity in my cell line with piericidin A, but at a much higher concentration than what is reported for other cell lines. What could be the reason?
A3: The sensitivity of cell lines to piericidin A can vary significantly. For example, the IC50 value for piericidin A in Tn5B1-4 insect cells is 0.061 µM, whereas in HepG2 and Hek293 cells, the IC50 values are much higher at 233.97 µM and 228.96 µM, respectively. This variability can be attributed to several factors, including:
-
Metabolic Phenotype: Cells that are highly dependent on oxidative phosphorylation for energy production will be more sensitive to Complex I inhibitors. Cells with a more glycolytic phenotype may be more resistant.
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Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump piericidins out of the cell, reducing their intracellular concentration and leading to resistance.
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Antioxidant Capacity: Cells with a higher capacity to neutralize reactive oxygen species (ROS) may be more resistant to the oxidative stress induced by piericidins.
Troubleshooting Guides
Unexpected Results in Cytotoxicity Assays
Problem: My cytotoxicity assay with piericidin A shows inconsistent results or lower-than-expected potency.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Instability | Piericidin A is sensitive to light and temperature. Prepare fresh stock solutions and protect from light. Store stock solutions at -20°C or -80°C. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variable results. Ensure a consistent and optimal cell seeding density for your specific cell line and assay duration. |
| Assay Interference | The vehicle used to dissolve piericidin A (e.g., DMSO) can be toxic at higher concentrations. Always include a vehicle-only control to assess its effect on cell viability. |
| Cell Line Resistance | As mentioned in the FAQ, cell lines can have inherent or acquired resistance. Consider using a different cell line or investigating the mechanisms of resistance in your current model. |
Issues with Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer)
Problem: I am not observing the expected decrease in oxygen consumption rate (OCR) after adding piericidin A in my Seahorse assay.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Compound Concentration | The effective concentration of piericidin A can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for inhibiting mitochondrial respiration in your specific cells. |
| Low Basal Respiration | If the basal OCR of your cells is very low, the inhibitory effect of piericidin A may be difficult to detect. Ensure your cells are healthy and metabolically active. Optimize cell seeding density as low cell numbers can result in low OCR. |
| Instrument or Reagent Issues | Ensure the Seahorse instrument is properly calibrated and that all reagents, including the piericidin A solution, are correctly prepared and loaded. |
| Off-Target Effects at High Concentrations | At very high concentrations, some compounds can have paradoxical or off-target effects. Use a concentration range that is relevant to the known IC50 values for Complex I inhibition. |
Challenges in Detecting Reactive Oxygen Species (ROS)
Problem: I am seeing high background fluorescence or inconsistent results in my ROS detection assay (e.g., using DCFH-DA).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Autofluorescence of Piericidin | Some compounds can autofluoresce, interfering with the assay. Run a control with piericidin A alone (no cells) to check for autofluorescence at the excitation/emission wavelengths of your dye. |
| Dye Instability and Artifacts | DCFH-DA can be prone to auto-oxidation and photo-oxidation, leading to high background. Prepare the dye solution fresh, protect it from light, and minimize the incubation time. Include appropriate controls, such as cells without the dye and cells with the dye but without the piericidin treatment. |
| Cellular Stress from Dye Loading | The process of loading cells with the ROS-sensitive dye can itself induce stress and ROS production. Optimize the dye concentration and incubation time to minimize this effect. |
Interpreting Apoptosis Assay Results (e.g., Annexin V/PI Staining)
Problem: I am observing a large population of Annexin V positive/PI negative cells even at low concentrations of piericidin A, but I don't see other signs of apoptosis.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Early-Stage Apoptosis | Annexin V positivity is an early marker of apoptosis. It is possible that the cells are in the initial stages of apoptosis, and other markers (e.g., caspase activation, DNA fragmentation) will appear at later time points. Perform a time-course experiment. |
| Primary Necrosis | Some studies have shown that primary necrotic cells can transiently stain as Annexin V positive/PI negative before becoming PI positive. Consider using a marker of necrosis to distinguish between apoptosis and necrosis. |
| Assay Artifacts | Ensure that the cell harvesting method (e.g., trypsinization) is not causing membrane damage, leading to false-positive Annexin V staining. Use gentle cell handling techniques. |
Quantitative Data Summary
Table 1: IC50 Values of Piericidin Derivatives in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 | Insect | 0.061 | |
| Piericidin A | HepG2 | Liver Cancer | 233.97 | |
| Piericidin A | Hek293 | Kidney | 228.96 | |
| Piericidin L | OS-RC-2 | Kidney Cancer | 2.2 | |
| Piericidin M | OS-RC-2 | Kidney Cancer | 4.5 | |
| Piericidin N | HL-60 | Leukemia | < 0.1 | |
| Piericidin O | HL-60 | Leukemia | < 0.1 | |
| Piericidin P | HL-60 | Leukemia | < 0.1 | |
| Piericidin Q | HL-60 | Leukemia | < 0.1 | |
| 11-demethyl-glucopiericidin A | ACHN | Kidney Cancer | 2.3 | |
| 11-demethyl-glucopiericidin A | HL-60 | Leukemia | 1.3 | |
| 11-demethyl-glucopiericidin A | K562 | Leukemia | 5.5 |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general framework for assessing the effect of piericidin antibiotics on mitochondrial respiration in adherent cells.
Materials:
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Seahorse XF Cell Culture Microplate
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Seahorse XF Calibrant
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Seahorse XF Base Medium
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Glucose, Pyruvate, Glutamine
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Piericidin antibiotic of interest
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Oligomycin, FCCP, Rotenone/Antimycin A
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Seahorse XFe Analyzer
Procedure:
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
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Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
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Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
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Cell Preparation: Remove the cell culture medium from the plate and wash the cells with the prepared assay medium. Finally, add the appropriate volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour.
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Compound Loading: Prepare stock solutions of piericidin, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
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Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XFe Analyzer and initiate the run. A typical assay protocol involves sequential injections of the test compound (piericidin), oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
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Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the data to determine the effect of the piericidin antibiotic on the key parameters of mitochondrial respiration.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
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DCFH-DA
-
DMSO
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Cell culture medium without phenol red
-
Piericidin antibiotic of interest
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Positive control (e.g., H2O2)
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Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
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Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry, or chamber slides for microscopy) and allow them to adhere.
-
DCFH-DA Loading: Prepare a stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in serum-free medium or PBS to the desired final concentration (typically 5-10 µM).
-
Remove the culture medium and wash the cells with warm PBS or HBSS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Piericidin Treatment: Wash the cells with PBS or HBSS to remove excess dye. Add fresh cell culture medium (preferably without phenol red) containing the desired concentration of the piericidin antibiotic or a vehicle control.
-
Incubate for the desired period.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm), flow cytometer (FL1 channel), or visualize under a fluorescence microscope.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the procedure for detecting apoptosis by flow cytometry.
Materials:
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Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
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Phosphate-buffered saline (PBS)
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Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the piericidin antibiotic at various concentrations and for different time points. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin or a cell scraper.
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Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Add more Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells
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Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways and Experimental Workflows
On-Target and Downstream Effects of Piericidin Antibiotics
The primary on-target effect of piericidin antibiotics is the inhibition of mitochondrial Complex I. This leads to a cascade of downstream events, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Caption: On-target and downstream effects of piericidin antibiotics.
Experimental Workflow for Investigating Off-Target Effects
A systematic workflow is crucial to distinguish on-target from off-target effects of piericidin antibiotics.
Caption: Workflow for validating on- and off-target effects.
Hypothesized Signaling Pathways Involved in Piericidin-Induced Apoptosis
Inhibition of mitochondrial Complex I and subsequent ROS production can activate stress-activated protein kinase pathways like the MAPK pathway, leading to apoptosis.
References
- 1. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to Piericidin Antibiotics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to piericidin antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected mechanisms of resistance to piericidin antibiotics?
A1: While research is ongoing, the primary mechanisms of resistance to piericidin antibiotics are believed to be analogous to those observed for other antibiotics and mitochondrial complex I inhibitors. These include:
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Target Alteration: Mutations in the genes encoding the subunits of NADH:ubiquisone oxidoreductase (Complex I), the direct target of piericidins. These mutations can reduce the binding affinity of the antibiotic to the enzyme.[1][2]
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Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter or Major Facilitator Superfamily (MFS), which can actively pump piericidins out of the cell, thereby lowering the intracellular concentration.[1][3][4]
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Enzymatic Degradation: Production of enzymes that can chemically modify or cleave the piericidin molecule, rendering it inactive.
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Metabolic Reprogramming: Cells may adapt their metabolic pathways to compensate for the inhibition of mitochondrial respiration, for instance, by upregulating glycolysis.
Q2: A specific mutation in which subunit of Complex I has been shown to confer piericidin resistance?
A2: A single missense mutation in the gene encoding the peripheral 49-kDa/NUOD subunit of Complex I has been definitively linked to piericidin resistance in the bacterium Rhodobacter capsulatus. This finding suggests that this subunit is crucial for piericidin binding.
Q3: Are there known enzymes that can degrade piericidin antibiotics?
A3: Currently, specific enzymes that degrade piericidin antibiotics have not been extensively documented in the scientific literature. However, bacteria and fungi are known to produce a wide array of enzymes, such as hydrolases and oxidoreductases, that can inactivate various antibiotics. Researchers encountering resistance that is not explained by target mutation or efflux may consider investigating enzymatic degradation as a potential mechanism.
Q4: Which types of efflux pumps are likely involved in piericidin resistance?
A4: Based on their broad substrate specificity, ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters are the most likely candidates for effluxing piericidin antibiotics. These superfamilies are known to be involved in multidrug resistance in both bacteria and fungi by exporting a wide range of toxic compounds.
Troubleshooting Guides
Problem 1: My microbial culture/cell line has developed resistance to piericidin, but I don't see any mutations in the known piericidin-binding subunits of Complex I.
Possible Causes and Troubleshooting Steps:
-
Efflux Pump Upregulation: The resistance may be due to the overexpression of one or more efflux pumps.
-
Troubleshooting:
-
Perform a Minimum Inhibitory Concentration (MIC) assay with and without a known broad-spectrum efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
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Use quantitative Real-Time PCR (qRT-PCR) to compare the expression levels of known ABC and MFS transporter genes in your resistant strain versus the parental (susceptible) strain.
-
-
-
Enzymatic Degradation: The organism might be producing an enzyme that inactivates piericidin.
-
Troubleshooting:
-
Incubate piericidin with a cell-free extract from the resistant strain and analyze the mixture over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any modification or degradation of the piericidin molecule.
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If degradation is observed, proceed with proteomic studies to identify the responsible enzyme(s).
-
-
-
Mutations in Other Complex I Subunits or Assembly Factors: The mutation might be in a subunit that indirectly affects piericidin binding or in a protein involved in the assembly of Complex I.
-
Troubleshooting:
-
Perform whole-genome sequencing of the resistant strain to identify all potential mutations.
-
Compare the sequence to the parental strain to pinpoint genetic changes that could be responsible for the resistance phenotype.
-
-
Problem 2: I am trying to confirm the role of a specific gene (e.g., a putative efflux pump) in piericidin resistance, but my results are inconclusive.
Possible Causes and Troubleshooting Steps:
-
Functional Redundancy: The organism may have multiple efflux pumps that can transport piericidin. Knocking out a single pump might not be sufficient to restore sensitivity.
-
Troubleshooting:
-
Create multiple knockout mutants for different putative efflux pump genes, both individually and in combination.
-
Analyze the effect of each knockout on the piericidin MIC.
-
-
-
Incorrect Gene Annotation: The gene you are investigating may not be the primary transporter for piericidin.
-
Troubleshooting:
-
Perform a transcriptomic analysis (RNA-seq) of the resistant strain when exposed to sub-lethal concentrations of piericidin to identify upregulated transporter genes.
-
Focus your functional genomics efforts on the most highly upregulated candidates.
-
-
-
Experimental Conditions: The assay conditions (e.g., growth medium, incubation time) may not be optimal for observing the effect of the gene knockout.
-
Troubleshooting:
-
Ensure that your experimental conditions are consistent and well-controlled.
-
Refer to established protocols for antimicrobial susceptibility testing.
-
-
Quantitative Data Summary
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Piericidin A Against Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Piericidin A | Tn5B1-4 | Insect | 0.061 |
| Piericidin A | HepG2 | Liver | 233.97 |
| Piericidin A | Hek293 | Kidney | 228.96 |
Data sourced from MedchemExpress and Benchchem.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Piericidin antibiotic stock solution of known concentration
-
Sterile diluent (e.g., growth medium or DMSO, depending on piericidin solubility)
-
Multipipettor
-
Incubator
-
Microplate reader (optional, for quantitative growth assessment)
Procedure:
-
Prepare Piericidin Dilutions:
-
Create a serial two-fold dilution of the piericidin stock solution in the growth medium directly in the 96-well plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the piericidin solution is added to the first column and serially diluted across the plate.
-
-
Prepare Inoculum:
-
Dilute the microbial culture in fresh medium to achieve a standardized final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the piericidin dilutions. This will bring the final volume in each well to 200 µL and halve the piericidin concentration.
-
-
Controls:
-
Include a positive control for growth (inoculum in medium without antibiotic) and a negative control for sterility (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
-
Determine MIC:
-
The MIC is the lowest concentration of piericidin at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.
-
Protocol 2: Site-Directed Mutagenesis to Investigate Resistance Mutations
This protocol is used to introduce specific mutations into a gene of interest (e.g., a subunit of NADH dehydrogenase) to confirm its role in piericidin resistance.
Materials:
-
Plasmid DNA containing the target gene
-
Mutagenic oligonucleotide primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Phusion or Pfu)
-
dNTPs
-
PCR buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic for selection
Procedure:
-
Primer Design:
-
Design two complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
-
PCR Amplification:
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation. Use a high-fidelity polymerase to minimize secondary mutations.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Sequencing:
-
Plate the transformed cells on LB agar containing the appropriate antibiotic to select for cells that have taken up the plasmid.
-
Isolate plasmid DNA from the resulting colonies and sequence the target gene to confirm the presence of the desired mutation.
-
Protocol 3: Efflux Pump Activity Assay Using a Fluorescent Dye
This protocol measures the activity of efflux pumps by monitoring the accumulation and efflux of a fluorescent dye that is a substrate of these pumps.
Materials:
-
Bacterial or fungal cells (resistant and susceptible strains)
-
Phosphate-buffered saline (PBS)
-
Glucose solution
-
Efflux pump inhibitor (EPI) (e.g., CCCP or PAβN)
-
Fluorescent dye (e.g., Ethidium Bromide, Nile Red, or a fluorescent piericidin analogue)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow cells to the mid-logarithmic phase, then wash and resuspend them in PBS.
-
-
Dye Loading:
-
Pre-incubate the cells with an EPI (like CCCP) to de-energize the efflux pumps.
-
Add the fluorescent dye to the cell suspension and allow it to accumulate inside the cells.
-
-
Initiate Efflux:
-
Wash the cells to remove the EPI and excess dye.
-
Resuspend the cells in PBS and add glucose to energize the cells and initiate efflux.
-
-
Fluorescence Measurement:
-
Monitor the decrease in intracellular fluorescence over time using a fluorometer. A faster decrease in fluorescence in the resistant strain compared to the susceptible strain indicates higher efflux pump activity.
-
-
Inhibitor Control:
-
As a control, perform the assay in the presence of an EPI after the glucose addition to confirm that the observed decrease in fluorescence is indeed due to active efflux.
-
Visualizations
Caption: Overview of Piericidin Resistance Mechanisms.
Caption: Workflow for MIC Determination.
Caption: Logic of a Fluorescent Efflux Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The 49-kDa subunit of NADH-ubiquinone oxidoreductase (Complex I) is involved in the binding of piericidin and rotenone, two quinone-related inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal transporters involved in efflux of natural toxic compounds and fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
How to address low solubility of IT-143A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of the novel kinase inhibitor, IT-143A.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a highly lipophilic molecule and is classified as a poorly water-soluble compound. Its aqueous solubility is extremely low under standard physiological conditions. For detailed quantitative data, please refer to the solubility table below.
Q2: Why is the solubility of this compound low in aqueous solutions?
A2: The molecular structure of this compound contains multiple non-polar moieties, contributing to its high lipophilicity and low affinity for water. This is a common characteristic of many small molecule kinase inhibitors.
Q3: What are the potential consequences of low solubility for my experiments?
A3: Low solubility can lead to several experimental challenges, including:
-
Inaccurate quantification of the compound's potency and efficacy.
-
Precipitation of the compound in cell culture media or assay buffers, leading to inconsistent results.
-
Difficulty in preparing stock solutions at desired concentrations.
Q4: What general strategies can be employed to improve the solubility of this compound?
A4: A variety of techniques can be used to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[3] Physical modifications include particle size reduction (micronization, nanosuspension), and creating solid dispersions.[2][4] Chemical modifications often involve pH adjustment, the use of co-solvents, surfactants, and complexation agents.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting tips for common issues encountered when working with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffers
Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
Solutions:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. A systematic pH-solubility profile should be determined for this compound to identify the optimal pH for solubilization.
-
Use of Co-solvents: Employing water-miscible organic solvents can increase the solubility of hydrophobic compounds.
-
Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
Quantitative Solubility Data for this compound in Various Solvents
| Solvent System | Concentration of Co-solvent/Surfactant | Achieved Solubility of this compound (µg/mL) |
| Deionized Water (pH 7.4) | - | < 0.1 |
| PBS (pH 7.4) | - | < 0.1 |
| Ethanol | 100% | > 10,000 |
| DMSO | 100% | > 50,000 |
| PBS with 5% DMSO | 5% | 5.2 |
| PBS with 10% Ethanol | 10% | 2.8 |
| PBS with 1% Tween-80 | 1% | 8.5 |
| PBS with 2% Cremophor EL | 2% | 12.1 |
Note: The above data is hypothetical for the fictional compound this compound and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using a Surfactant-based Formulation
Objective: To prepare a 1 mg/mL solution of this compound in a surfactant-containing buffer for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween-80 (Polysorbate 80)
-
Sterile conical tubes
Procedure:
-
Prepare a 10% (w/v) stock solution of Tween-80 in PBS.
-
In a sterile conical tube, add the required volume of PBS.
-
While vortexing the PBS, slowly add the 10% Tween-80 stock solution to achieve a final concentration of 1% Tween-80.
-
Continue vortexing and slowly add the 10 mM this compound stock solution in DMSO to the PBS/Tween-80 mixture to reach the final desired concentration of 1 mg/mL. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects in biological assays.
-
Vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
Use the freshly prepared solution immediately for your experiments.
Visual Guides
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for addressing this compound solubility issues.
References
Adjusting pH for optimal IT-143A activity
Technical Support Center: IT-143A
Disclaimer: The following information is provided for a hypothetical compound designated "IT--143A," as this specific identifier does not correspond to a well-characterized agent in publicly available scientific literature. The guidance is based on established principles for the optimization of small-molecule inhibitor activity.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting the pH critical for this compound activity?
The pH of the experimental buffer is a critical parameter that can significantly influence the activity of this compound for several reasons:
-
Compound Stability: The chemical structure of this compound may be sensitive to pH. Extreme pH values can lead to hydrolysis or other forms of degradation, rendering the compound inactive.[1][2]
-
Ionization State: this compound may have ionizable groups. The protonation state of these groups, which is dictated by the pH, can affect the compound's ability to bind to its target.[1][2]
-
Target Activity: If this compound targets an enzyme or protein, the target's activity is also likely pH-dependent. The ionization state of amino acid residues in the active site is crucial for substrate binding and catalysis.[3]
-
Assay Interference: The pH can influence the components of your assay system, potentially leading to misleading results.
An optimized pH ensures that this compound is stable, in its most active ionization state, and that the target protein is fully functional, leading to reliable and reproducible results.
Q2: What is the recommended starting pH range for experiments with this compound?
Without specific data for this compound, a common starting point for many biological assays is a pH range of 6.0 to 8.0 . Most physiological processes occur within this range. However, the optimal pH must be determined empirically. The table below provides a general guideline for selecting a buffer system to explore a wider pH range.
Q3: How do I select an appropriate buffer for my this compound experiment?
Choosing the right buffer is crucial for maintaining a stable pH. An ideal buffer should:
-
Have a pKa value close to the desired experimental pH (within +/- 1 pH unit).
-
Not interact with this compound or other components of the assay.
-
Exhibit minimal changes in pKa with temperature fluctuations.
Below is a table of commonly used biological buffers that can be used to test the optimal pH for this compound activity.
Table 1: Recommended Buffers for pH Optimization Studies
| pH Range | Buffer | pKa at 25°C | Notes |
| 3.0 - 5.0 | Citrate | 3.1, 4.8, 6.4 | Can chelate divalent cations (e.g., Mg²⁺, Ca²⁺). |
| 5.5 - 6.7 | MES | 6.1 | A "Good's" buffer with low metal-binding affinity. |
| 6.1 - 7.5 | PIPES | 6.8 | Another "Good's" buffer, often used in cell culture. |
| 6.8 - 8.2 | HEPES | 7.5 | A very common and robust "Good's" buffer. |
| 7.1 - 9.1 | Tris | 8.1 | pKa is highly temperature-dependent. |
| 8.6 - 10.0 | CAPS | 9.7 | Useful for higher pH ranges. |
This data is for illustrative purposes and should be confirmed with specific product information.
Troubleshooting Guides
Q4: I am not observing any activity with this compound. Could the pH be the issue?
Yes, an inappropriate pH is a common reason for a lack of compound activity. Here’s a logical approach to troubleshoot this issue:
Caption: Troubleshooting workflow for lack of this compound activity.
Q5: I observed precipitation when adding this compound to my assay buffer. What should I do?
Precipitation indicates that this compound may have poor solubility at the tested pH. The ionization state of a compound can significantly affect its solubility.
-
Check the pH: The current pH may be at or near the isoelectric point of this compound.
-
Adjust the pH: Try adjusting the pH of your buffer up or down by 0.5-1.0 unit to see if the compound dissolves.
-
Solvent Concentration: If you are using a stock solution of this compound in a solvent like DMSO, ensure the final concentration of the solvent in your assay is low (typically <1%) as it can also cause precipitation.
Q6: The activity of this compound is inconsistent between experiments. How can I improve reproducibility?
Inconsistent results can often be traced back to poorly prepared or stored buffers.
-
Fresh is Best: Prepare buffers fresh for each experiment.
-
Temperature Matters: Adjust the pH of your buffer at the temperature you will be performing the experiment at, as the pKa of some buffers (like Tris) is sensitive to temperature changes.
-
Consistent Storage: Store buffers at a consistent temperature and check for any signs of microbial growth or precipitation before use.
-
Calibrate your pH meter: Ensure your pH meter is calibrated correctly before preparing your buffers.
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Activity
This protocol describes a general method to determine the optimal pH for this compound's inhibitory activity in a biochemical assay.
1. Materials:
-
This compound
-
Target protein/enzyme
-
Substrate for the target
-
A set of buffers to cover a wide pH range (e.g., Citrate, MES, HEPES, CAPS - see Table 1)
-
Microplate reader
-
96-well plates
2. Experimental Workflow:
Caption: Experimental workflow for determining the optimal pH for this compound.
3. Procedure:
-
Buffer Preparation: Prepare a set of buffers covering a pH range from 4.0 to 9.0 in 1.0 pH unit increments.
-
Assay Setup: For each pH value, prepare wells with the buffer, a constant concentration of the target protein, and a fixed concentration of this compound. Also, prepare control wells without this compound.
-
Pre-incubation: Pre-incubate the plate at the desired temperature for 10-15 minutes to allow this compound to bind to its target.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Data Collection: Measure the reaction rate using a microplate reader at regular intervals.
-
Data Analysis:
-
Calculate the initial velocity for each reaction.
-
Determine the percent inhibition by this compound at each pH using the formula: % Inhibition = (1 - (Rate with this compound / Rate without this compound)) * 100.
-
Plot the percent inhibition as a function of pH to identify the optimal pH for this compound activity.
-
Table 2: Hypothetical pH-Activity Profile for this compound
| pH | Average Reaction Rate (Control) | Average Reaction Rate (with this compound) | Percent Inhibition (%) |
| 4.0 | 50.2 | 45.1 | 10.2 |
| 5.0 | 120.5 | 80.7 | 33.0 |
| 6.0 | 180.3 | 72.1 | 60.0 |
| 7.0 | 195.8 | 35.2 | 82.0 |
| 8.0 | 150.1 | 60.0 | 60.0 |
| 9.0 | 80.4 | 55.5 | 31.0 |
This data is for illustrative purposes only.
Based on this hypothetical data, the optimal pH for this compound activity would be around 7.0.
Signaling Pathway
The diagram below illustrates a generic signaling pathway that could be targeted by an inhibitor like this compound. Understanding the pathway can provide context for the importance of maintaining optimal experimental conditions.
References
Technical Support Center: Overcoming Microbial Resistance to IT-143A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering microbial resistance to IT-143A in laboratory strains.
Troubleshooting Guide
This guide is designed to help you identify and address common issues leading to decreased susceptibility of your lab strains to this compound.
1. Issue: Decreased potency of this compound observed in routine experiments.
-
Question: My microbial strain, which was previously sensitive to this compound, is now showing reduced susceptibility or complete resistance. What are the initial steps to troubleshoot this?
Answer: An increase in the Minimum Inhibitory Concentration (MIC) is the primary indicator of resistance. The first step is to confirm this observation and investigate the potential underlying causes.
-
Verification of MIC: Re-run the MIC assay using a freshly prepared stock solution of this compound and a new culture of your microbial strain from a frozen stock. This will rule out issues with compound degradation or contamination of your working culture.
-
Purity of Culture: Streak the culture on an appropriate agar medium to ensure it is pure and not contaminated with a resistant organism.
-
Storage of this compound: Verify that your this compound stock has been stored correctly, protected from light and at the recommended temperature (-20°C), to prevent degradation.
-
2. Issue: Confirmed resistance in the microbial strain.
-
Question: I have confirmed that my microbial strain has developed resistance to this compound. What are the likely mechanisms of resistance?
Answer: Resistance to piericidin-group antibiotics like this compound, which target the mitochondrial NADH-ubiquinone oxidoreductase (Complex I), can arise through several mechanisms. The most common are:
-
Target Alteration: Mutations in the gene(s) encoding subunits of Complex I can reduce the binding affinity of this compound.
-
Increased Efflux: Overexpression of efflux pumps can actively transport this compound out of the cell, preventing it from reaching its target.
-
Metabolic Reprogramming: The microbial strain may have altered its metabolic pathways to become less reliant on the function of Complex I.
-
Enhanced Antioxidant Defense: Increased production of antioxidant enzymes can mitigate the oxidative stress induced by the inhibition of Complex I.
-
3. Issue: How to investigate the specific mechanism of resistance in my strain?
-
Question: What experiments can I perform to determine which resistance mechanism is present in my this compound-resistant strain?
Answer: A systematic approach involving several key experiments can help elucidate the resistance mechanism.
-
Sequence Analysis of Complex I Genes: Compare the DNA sequence of the genes encoding Complex I subunits in your resistant strain to the sequence from the original, sensitive strain.
-
Efflux Pump Activity Assay: Measure the accumulation of a fluorescent substrate in the presence and absence of an efflux pump inhibitor.
-
NADH Dehydrogenase Activity Assay: Compare the activity of Complex I in lysates from both sensitive and resistant strains in the presence of varying concentrations of this compound.
-
Antioxidant Enzyme Activity Assays: Measure the activity of key antioxidant enzymes, such as superoxide dismutase and catalase, in both strains.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the piericidin family of antibiotics, which are naturally produced by Streptomyces species. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). By blocking electron flow, this compound disrupts cellular respiration and ATP production, leading to microbial cell death.
Q2: How can I generate an this compound resistant strain for my studies?
A2: Resistant strains can be generated in the laboratory through methods such as gradient plating or serial passage. In the gradient plate method, a concentration gradient of this compound is established in an agar plate, and sensitive bacteria are plated. Colonies that grow in the higher concentration regions are likely resistant mutants. In the serial passage method, a culture is repeatedly exposed to sub-lethal concentrations of this compound, with the concentration gradually increased in subsequent passages.
Q3: Are there known inhibitors of resistance mechanisms that can be used with this compound?
A3: While specific inhibitors for this compound resistance are not commercially available, general inhibitors for certain resistance mechanisms can be tested. For example, efflux pump inhibitors like verapamil or reserpine can be used in combination with this compound to see if they restore its activity, which would suggest that increased efflux is the resistance mechanism.
Q4: Can resistance to this compound be reversed?
A4: In some cases, resistance that is not due to a stable genetic mutation (e.g., transient upregulation of efflux pumps) might be reversible if the selective pressure (exposure to this compound) is removed. However, resistance due to genetic mutations in the target protein is generally stable and heritable.
Quantitative Data Summary
Table 1: Hypothetical MIC Values of this compound Against Sensitive and Resistant Microbial Strains
| Microbial Strain | This compound MIC (µg/mL) | Fold Increase in Resistance |
| Bacillus subtilis (Sensitive) | 0.5 | - |
| Bacillus subtilis (Resistant Mutant 1) | 16 | 32 |
| Staphylococcus aureus (Sensitive) | 1 | - |
| Staphylococcus aureus (Resistant Mutant 1) | 32 | 32 |
| Escherichia coli (Sensitive) | 8 | - |
| Escherichia coli (Resistant Mutant 1) | 128 | 16 |
Table 2: Characterization of this compound Resistant Bacillus subtilis Strains
| Strain | Complex I Mutation | Efflux Pump Activity (Relative Fluorescence Units) | Superoxide Dismutase Activity (U/mg protein) | Catalase Activity (U/mg protein) |
| Sensitive | None | 1500 | 25 | 40 |
| Resistant Mutant A | G105V in Subunit A | 1550 | 28 | 42 |
| Resistant Mutant B | None | 450 | 26 | 45 |
| Resistant Mutant C | None | 1480 | 75 | 95 |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (broth with no this compound) and a negative control well (broth only).
-
Dilute the microbial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well (except the negative control).
-
Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
2. Protocol for Generating this compound Resistant Mutants using the Gradient Plate Method
This protocol describes a method for selecting for spontaneous mutants with resistance to this compound.
-
Materials:
-
Sterile petri dishes
-
Appropriate agar medium
-
This compound stock solution
-
Overnight culture of the sensitive microbial strain
-
-
Procedure:
-
Prepare a bottom layer of agar in a petri dish by pouring the molten agar with the dish tilted at an angle and allowing it to solidify.
-
Prepare a second batch of the same agar medium and add this compound to a final concentration that is 10-100 times the MIC of the sensitive strain.
-
Place the petri dish with the solidified bottom layer flat and pour the this compound-containing agar on top to create a second layer. This will establish a concentration gradient of this compound.
-
Spread a dense lawn of the sensitive microbial culture onto the surface of the gradient plate.
-
Incubate the plate at the optimal growth temperature until colonies appear.
-
Colonies growing in the region of the plate with the highest concentration of this compound are likely resistant mutants. Isolate these colonies for further characterization.
-
3. Sequencing of Mitochondrial Complex I Genes
This protocol provides a general workflow for identifying mutations in the genes encoding subunits of Complex I.
-
Materials:
-
Genomic DNA extraction kit
-
Primers specific for the genes encoding Complex I subunits
-
PCR reagents
-
DNA sequencing service or instrument
-
-
Procedure:
-
Extract genomic DNA from both the sensitive and resistant microbial strains.
-
Amplify the genes of interest using PCR with the designed primers.
-
Purify the PCR products.
-
Sequence the purified PCR products.
-
Align the sequences from the resistant strain with the sequence from the sensitive (wild-type) strain to identify any mutations.
-
4. Efflux Pump Activity Assay
This protocol uses a fluorescent dye to assess efflux pump activity.
-
Materials:
-
Sensitive and resistant microbial strains
-
Fluorescent substrate (e.g., ethidium bromide or Hoechst 33342)
-
Efflux pump inhibitor (EPI) (e.g., verapamil)
-
Fluorometer or fluorescence microplate reader
-
-
Procedure:
-
Grow cultures of the sensitive and resistant strains to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer.
-
In a multi-well plate, add the cell suspensions. To one set of wells, add the EPI.
-
Add the fluorescent substrate to all wells.
-
Monitor the fluorescence over time. Reduced accumulation of the fluorescent dye in the resistant strain compared to the sensitive strain, which is reversed by the addition of an EPI, indicates increased efflux pump activity.
-
5. Superoxide Dismutase (SOD) and Catalase Activity Assays
These protocols outline methods to measure the activity of key antioxidant enzymes.
-
SOD Activity Assay:
-
Prepare cell lysates from both sensitive and resistant strains.
-
Use a commercial SOD assay kit or a method based on the inhibition of the reduction of cytochrome c or a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Measure the absorbance change at the appropriate wavelength and calculate the SOD activity per milligram of protein.
-
-
Catalase Activity Assay:
-
Prepare cell lysates from both sensitive and resistant strains.
-
The assay measures the decomposition of hydrogen peroxide (H2O2).
-
Monitor the decrease in absorbance at 240 nm due to the consumption of H2O2.
-
Calculate the catalase activity per milligram of protein.
-
Visualizations
Caption: Mechanism of action of this compound leading to microbial cell death.
Caption: Overview of potential microbial resistance mechanisms to this compound.
Caption: A workflow for troubleshooting this compound resistance in the lab.
Technical Support Center: Improving the Stability of IT-143A in Long-Term Experiments
A Note on Nomenclature: Initial searches for "IT-143A" suggest this may be a specific designation for a compound within the piericidin family of antibiotics. Piericidins, such as the well-characterized Piericidin A, are known for their potent biological activities, primarily as inhibitors of mitochondrial complex I.[1][2][3][4] This guide leverages information on piericidins to provide best practices for handling and maintaining the stability of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound, helping you to identify and resolve potential stability-related problems.
| Question | Answer |
| Why am I seeing a decrease in the activity of my this compound compound over time in my cell-based assays? | This could be due to several factors. First, check your storage conditions. This compound, like other piericidins, is sensitive to degradation. Stock solutions in solvents like DMSO or ethanol should be stored at -20°C and are typically stable for up to one month.[5] For longer-term storage, the compound should be kept as a solid at -20°C or -80°C, which can ensure stability for at least two years. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. It is recommended to aliquot your stock solution into single-use volumes. Additionally, consider the stability of the compound in your final experimental medium. The presence of certain components in the medium or prolonged exposure to physiological temperatures and pH could accelerate degradation. |
| I've observed a precipitate forming in my this compound stock solution. What should I do? | Precipitate formation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water over time. Piericidins are sparingly soluble in aqueous solutions. If you are diluting your stock solution into an aqueous buffer, ensure that the final concentration of the organic solvent is sufficient to maintain solubility. If a precipitate is observed in your stock solution, gently warm the vial and vortex to try and redissolve it. If it does not redissolve, it is best to prepare a fresh stock solution. To prevent this, use anhydrous solvents and store them properly to minimize water absorption. |
| My experimental results are inconsistent, even when using the same batch of this compound. What could be the cause? | Inconsistent results can stem from variability in compound stability. Ensure that your handling procedures are consistent for each experiment. This includes the age of the stock solution, the number of freeze-thaw cycles, and the final concentration of the organic solvent in your assay. Factors such as exposure to light and oxidation can also contribute to degradation. It is advisable to prepare fresh dilutions from a recently prepared stock solution for each set of experiments to minimize variability. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the recommended storage conditions for this compound? | For long-term storage, this compound solid should be stored at -20°C or -80°C, where it is expected to be stable for at least two years. Stock solutions, typically prepared in DMSO or ethanol, should be stored at -20°C and are generally stable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes. |
| What solvents are suitable for dissolving this compound? | This compound, as a piericidin-type compound, is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF). It has limited solubility in aqueous solutions. When preparing working solutions in aqueous media, it is important to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is not detrimental to the experimental system. |
| What is the primary mechanism of action of this compound? | The primary mechanism of action for piericidin-class compounds like this compound is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). By binding to the ubiquinone binding site, it blocks the transfer of electrons from NADH, which disrupts the proton motive force, leading to decreased ATP synthesis and an increase in the production of reactive oxygen species (ROS). |
| Are there known degradation pathways for piericidins? | While specific degradation pathways for this compound are not extensively documented in the provided search results, general factors that can lead to the degradation of similar compounds include exposure to high temperatures, light, extreme pH, and oxidative conditions. The polyene structure present in many piericidins can be susceptible to oxidation and isomerization. |
Quantitative Data on Piericidin A Stability
The stability of this compound can be inferred from data on its close analog, Piericidin A.
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Solid | N/A | -20°C | ≥ 2 years | |
| Solid | N/A | -80°C | ≥ 2 years | |
| Solution | DMSO or Ethanol | -20°C | Up to 1 month |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in long-term experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (cell culture grade)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Aseptically add the required volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. This minimizes exposure to light and air, and prevents degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage.
Visualizations
Signaling Pathway of Piericidin-Induced Cellular Effects
Caption: Mechanism of this compound-induced cytotoxicity via Mitochondrial Complex I inhibition.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow to troubleshoot inconsistent results with this compound.
References
Potential for IT-143A interference with assay reagents
Welcome to the technical support center for IT-143A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a bacterial metabolite isolated from Streptomyces sp. It belongs to the piericidin group of antibiotics. The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts cellular respiration and ATP production.
Q2: In what solvents is this compound soluble?
Q3: Could this compound's mechanism of action interfere with cell-based assays?
Yes. As an inhibitor of mitochondrial Complex I, this compound will impact the metabolic activity and overall health of cells. This can lead to interference in assays that rely on cellular metabolism as a readout, such as MTT, MTS, or resazurin-based viability and cytotoxicity assays. For example, treatment with a similar piericidin, piericidin A1, has been observed to interfere with the conversion of MTT to formazan, which could be misinterpreted as a direct cytotoxic effect.
Q4: What are the general types of assay interference that could be observed with a compound like this compound?
Complex organic molecules like this compound can potentially interfere with assays through several mechanisms:
-
Aggregation: The compound may form aggregates in aqueous solutions, which can sequester assay reagents or the target protein, leading to non-specific inhibition.
-
Chemical Reactivity: The molecule might react directly with assay components, such as enzymes, substrates, or detection reagents.
-
Optical Interference: If the compound is colored or fluorescent, it may interfere with absorbance or fluorescence-based readouts.
-
Mechanism-Based Interference: As mentioned, its biological mechanism of inhibiting cellular respiration can interfere with metabolic assays.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
If you are observing unexpected results, such as a steep drop in cell viability that does not correlate with other markers of cell death, consider the following troubleshooting steps.
Experimental Protocol: Assessing Mechanism-Based Interference
-
Select an appropriate assay: Instead of relying solely on metabolic assays (e.g., MTT), use a secondary assay that measures a different aspect of cell health, such as cell membrane integrity (e.g., LDH release or trypan blue exclusion) or apoptosis (e.g., caspase activity or Annexin V staining).
-
Perform a time-course experiment: Analyze the effects of this compound at different time points to distinguish between rapid metabolic inhibition and longer-term cytotoxic effects.
-
Measure ATP levels directly: Use a luciferin/luciferase-based ATP assay to directly quantify the impact of this compound on cellular energy levels. A rapid decrease in ATP would be consistent with its mechanism of action.
-
Control for solvent effects: Ensure that the final concentration of the organic solvent used to dissolve this compound is consistent across all wells and is at a level that does not affect cell viability on its own.
Troubleshooting Workflow for Unexpected Cell-Based Assay Results
Caption: Workflow to troubleshoot unexpected results in cell-based assays with this compound.
Issue 2: Poor Reproducibility or Steep Dose-Response Curves in Biochemical Assays
Poor reproducibility and unusually steep dose-response curves can be indicative of compound aggregation.
Experimental Protocol: Detecting and Mitigating Aggregation
-
Visual Inspection: Visually inspect the assay plate for any signs of precipitation, especially at higher concentrations of this compound.
-
Include a Detergent: Add a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), to the assay buffer. Detergents can help to prevent the formation of aggregates.
-
Pre-incubation Test: Compare the results of experiments where this compound is pre-incubated with the enzyme to experiments where it is added after the substrate. Aggregating inhibitors often show a more potent effect when pre-incubated.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly measure the formation of aggregates of this compound in your assay buffer at various concentrations.
Logical Flow for Investigating Aggregation
Caption: Decision tree for investigating potential assay interference due to this compound aggregation.
Data Summary
The following table summarizes the known biological activities of this compound and the related compound, Piericidin A. This data can be useful for designing experiments and interpreting results.
| Compound | Target | Organism/Cell Line | Activity | Reference |
| This compound | - | Micrococcus luteus | MIC = 6.25-25 µg/mL | |
| Aspergillus fumigatus | MIC = 6.25-25 µg/mL | |||
| KB cells (human oral cancer) | IC50 = 0.36 ng/mL | |||
| Piericidin A | Mitochondrial Complex I | Tn5B1-4 (insect) | IC50 = 0.061 µM | |
| Mitochondrial Complex I | HepG2 (human liver cancer) | IC50 = 233.97 µM | ||
| Mitochondrial Complex I | Hek293 (human kidney) | IC50 = 228.96 µM |
Signaling Pathway
The primary signaling disruption caused by this compound and other piericidins is the inhibition of the mitochondrial electron transport chain.
Signaling Pathway of this compound Action
Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.
References
Validation & Comparative
A Comparative Guide to Piericidin Antibiotics in Research: Featuring IT-143A
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the piericidin class of antibiotics, with a special focus on the lesser-known IT-143A. While quantitative cytotoxic data for this compound remains elusive in publicly available research, this document summarizes its known biological activities and provides a detailed comparative analysis of other well-researched piericidin derivatives. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Overview of Piericidin Antibiotics
Piericidins are a class of naturally occurring antibiotics produced by various species of Streptomyces.[1] They are structurally characterized by a substituted 4-pyridinol ring connected to a long, lipophilic polyketide side chain.[2] The primary mechanism of action for most piericidins is the potent and specific inhibition of the NADH-ubiquinone oxidoreductase, also known as Mitochondrial Complex I, a critical enzyme in the electron transport chain.[3][4] By binding to the ubiquinone binding site of Complex I, piericidins disrupt cellular respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[3] This mechanism of action has made them a subject of interest for their potential as anticancer agents.
This compound: A Novel Piericidin Antibiotic
This compound, along with its homolog IT-143B, was first isolated from Streptomyces sp. in 1996. While research on this compound is limited, it has been shown to possess antibacterial and antifungal properties. Specifically, it is active against the bacterium Micrococcus luteus and the fungi Aspergillus fumigatus and Trichophyton rubrum.
Despite its classification as a piericidin antibiotic, to the best of our knowledge, no studies detailing the cytotoxic activity of this compound against cancer cell lines, including IC50 values, have been published in peer-reviewed literature. This data gap prevents a direct quantitative comparison of this compound's anticancer performance with other members of the piericidin family.
Comparative Cytotoxicity of Other Piericidin Antibiotics
In contrast to this compound, the cytotoxic effects of other piericidin derivatives have been more extensively studied. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piericidin antibiotics against a panel of human cancer cell lines.
| Piericidin Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin A | OVCAR-8 | Ovarian Cancer | 0.0005 | |
| PC-3/M | Prostate Cancer (Metastatic) | 0.009 | ||
| HCT-116 | Colorectal Carcinoma | 0.020 | ||
| SF-295 | Glioblastoma | < 0.01 | ||
| PC-3 | Prostate Cancer | 0.009 | ||
| HL-60 | Promyelocytic Leukemia | > 12 | ||
| B16-F10 | Murine Melanoma | > 12 | ||
| Tn5B1-4 | - | 0.061 | ||
| HepG2 | Hepatocellular Carcinoma | 233.97 | ||
| Hek293 | Human Embryonic Kidney | 228.96 | ||
| Piericidin L | OS-RC-2 | Renal Cell Carcinoma | 2.2 | |
| Piericidin M | OS-RC-2 | Renal Cell Carcinoma | 4.5 | |
| Piericidin N | HL-60 | Promyelocytic Leukemia | < 0.1 | |
| Piericidin O | HL-60 | Promyelocytic Leukemia | < 0.1 | |
| Piericidin P | HL-60 | Promyelocytic Leukemia | < 0.1 | |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cell Carcinoma | 2.3 | |
| HL-60 | Promyelocytic Leukemia | 1.3 | ||
| K562 | Chronic Myelogenous Leukemia | 5.5 | ||
| Piericidin C7 | Rat Glia Cells (E1A transformed) | Glial Tumor Model | 0.0015 | |
| Neuro-2a | Mouse Neuroblastoma | 0.00083 | ||
| Piericidin C8 | Rat Glia Cells (E1A transformed) | Glial Tumor Model | 0.00045 | |
| Neuro-2a | Mouse Neuroblastoma | 0.00021 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Piericidin antibiotics (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piericidin antibiotics in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a further 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mitochondrial Complex I Inhibition Assay
This assay measures the activity of NADH:ubiquinone oxidoreductase (Complex I) in isolated mitochondria.
Materials:
-
Isolated mitochondria from cells or tissues
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
NADH
-
Ubiquinone (or a synthetic analog like decylubiquinone)
-
Piericidin antibiotics
-
Rotenone (a known Complex I inhibitor, for control)
-
Spectrophotometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the desired source using standard differential centrifugation methods.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, ubiquinone, and the isolated mitochondria.
-
Inhibitor Addition: Add the desired concentration of the piericidin antibiotic to the reaction mixture. For a positive control, use rotenone.
-
Reaction Initiation: Initiate the reaction by adding NADH.
-
Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: The rate of NADH oxidation is proportional to the Complex I activity. The inhibitory effect of the piericidin antibiotic is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the untreated control. The IC50 value for Complex I inhibition can be determined by testing a range of inhibitor concentrations.
Signaling Pathways and Visualizations
Piericidin antibiotics primarily exert their cytotoxic effects by inhibiting Mitochondrial Complex I, which triggers a cascade of events leading to apoptosis.
Caption: Piericidin-induced apoptotic signaling pathway.
The following diagram illustrates a general experimental workflow for comparing the cytotoxic activity of different piericidin antibiotics.
Caption: Workflow for comparing piericidin cytotoxicity.
Conclusion
The piericidin class of antibiotics demonstrates significant potential as anticancer agents due to their potent inhibition of Mitochondrial Complex I. While this compound belongs to this promising class, a lack of publicly available cytotoxicity data currently hinders its direct comparison with other more extensively studied piericidins. The data presented in this guide for Piericidin A and other derivatives highlight the potent and selective anticancer activity within this family of natural products. Further research into the cytotoxic profile of this compound is warranted to fully understand its therapeutic potential and to place it within the comparative landscape of piericidin antibiotics. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations.
References
- 1. scispace.com [scispace.com]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Cytotoxic compounds from marine actinomycetes: Sources, Structures and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IT-143A and Rotenone as Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two notable mitochondrial Complex I inhibitors: IT-143A (also documented as IT-143-B or ME-143) and rotenone. By presenting experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for their studies in cellular metabolism and drug development.
Mechanism of Action at a Glance
Both this compound and rotenone exert their primary effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering cellular apoptosis. While their primary target is the same, the downstream cellular consequences and affected signaling pathways can differ, influencing their potential therapeutic applications and experimental utility.
Quantitative Comparison of Inhibitory Effects
The following tables summarize the key quantitative data gathered from various studies on this compound and rotenone, focusing on their inhibitory concentrations and effects on cell viability and mitochondrial respiration.
Table 1: Inhibitory Concentration (IC50/EC50) Data
| Inhibitor | Parameter | Cell Line / System | Concentration | Reference(s) |
| This compound (ME-143) | EC50 (Cell Growth Inhibition) | Cultured Cancer Cells | 20-50 nM | [1][2] |
| Inhibition of NADH Oxidase | Recombinant ENOX2 | ~50 nM | [2] | |
| Reduction of Cell Proliferation | DLD1 Colon Cancer Cells | ~3.125 µM (40% reduction) | ||
| Rotenone | IC50 (Complex I Inhibition) | Isolated Mitochondria | 1.7 - 2.2 µM | [3] |
| IC50 (NADH Oxidation) | Cardiac Sarcoplasmic Reticulum | 3.4 nM | ||
| IC50 (Cell Viability) | MCF-7 Breast Cancer Cells | >50 µM | ||
| IC50 (Cell Viability) | A549 Lung Cancer Cells | >10 µM | ||
| IC50 (Cell Viability) | HCT116 Colon Cancer Cells | >10 µM |
Table 2: Effects on Mitochondrial Respiration and Cell Viability
| Inhibitor | Experiment | Cell Line | Effect | Concentration | Reference(s) |
| This compound (ME-143) | Mitochondrial Respiration (OCR) | 143B, HeLa, HEK293T | Significant reduction | 20 µg/mL | |
| Complex I Activity | Isolated HEK293T Mitochondria | Reduced to 14.3% of control | Not Specified | ||
| Rotenone | Mitochondrial Respiration (OCR) | hMSCs | Decreased baseline OCR and maximal respiration | 100 nM | |
| Cell Viability | PC12 and Primary Neurons | 40-50% reduction | 1 µM (24h) | ||
| Cell Viability | SH-SY5Y Neuroblastoma | Time and dose-dependent decrease | 24h exposure | ||
| ATP Levels | 3D LUHMES aggregates | ~30% decrease | 100 nM (24h) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
Mitochondrial Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test, a standard method for assessing mitochondrial function in live cells.
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mito Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Cells of interest seeded in the XF Cell Culture Microplate.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 37°C incubator for at least 1 hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.
-
Seahorse Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate.
-
Data Acquisition: Initiate the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of the compounds to measure ATP-linked respiration (after oligomycin), maximal respiration (after FCCP), and non-mitochondrial respiration (after rotenone/antimycin A).
-
Data Analysis: Analyze the resulting OCR data to determine the key parameters of mitochondrial function.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Objective: To determine the cytotoxicity of this compound and rotenone by measuring the metabolic activity of treated cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or rotenone and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways affected by rotenone and the proposed pathway for this compound.
Caption: Signaling pathways affected by Rotenone leading to apoptosis.
Caption: Proposed signaling pathways for this compound (ME-143).
Caption: General experimental workflow for comparing mitochondrial inhibitors.
Summary and Conclusion
Both this compound (ME-143) and rotenone are potent inhibitors of mitochondrial Complex I, leading to decreased mitochondrial respiration and induction of cell death. The available data suggests that this compound may exhibit its effects at nanomolar concentrations, particularly in cancer cell lines, and has been shown to inhibit the WNT/β-catenin signaling pathway. Rotenone's inhibitory effects are well-documented across a range of concentrations and cell types, with its mechanism involving the induction of oxidative stress and modulation of the mTOR and MAPK signaling pathways.
The choice between this compound and rotenone will depend on the specific research question. This compound may be of particular interest for cancer research due to its potent anti-proliferative effects and its impact on the WNT/β-catenin pathway. Rotenone, as a classic and well-characterized Complex I inhibitor, remains a valuable tool for studying the fundamental mechanisms of mitochondrial dysfunction and related neurodegenerative diseases.
Further direct, side-by-side comparative studies under identical experimental conditions are warranted to more definitively delineate the subtle differences in their potencies and downstream effects. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such studies.
References
Comparative Efficacy of IT-143A Against Commercial Antifungal Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of the novel antifungal agent IT-143A against established commercial antifungal drugs. This analysis is based on publicly available experimental data and is intended to support further research and development in the field of mycology.
Executive Summary
This compound, a bacterial metabolite, has demonstrated notable in vitro activity against clinically relevant fungal pathogens, including Aspergillus fumigatus and Trichophyton rubrum. This guide presents a comparative analysis of its minimum inhibitory concentration (MIC) values alongside those of widely used antifungal agents such as fluconazole, amphotericin B, itraconazole, and terbinafine. While direct comparative studies are limited, this compilation of data from various sources offers a preliminary assessment of this compound's potential as a novel antifungal candidate. The precise mechanism of action for this compound has not yet been fully elucidated in the available literature. Standardized protocols for antifungal susceptibility testing and cellular cytotoxicity assays are also detailed to provide a framework for future evaluative studies.
Data Presentation: In Vitro Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and commercial antifungal drugs against Aspergillus fumigatus and Trichophyton rubrum. It is important to note that the data presented is compiled from different studies and experimental conditions may have varied.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 12.5-25[1] | - | - |
| Amphotericin B | 0.12 - >16 | 1 | 2 |
| Fluconazole | 32 - >256[2] | 128[3] | >256[2] |
| Itraconazole | ≤0.06 - >16 | 0.25 - 0.5 | 0.5 - 1 |
| Voriconazole | ≤0.06 - >8 | 0.25 - 0.5 | 0.5 - 1 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Trichophyton rubrum
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 12.5-25[1] | - | - |
| Terbinafine | <0.001 - >64 | <0.5 | <0.5 |
| Itraconazole | 0.015 - 16 | 0.125 - 0.5 | 0.5 - 2 |
| Fluconazole | 0.25 - 64 | 2.12 | - |
| Ketoconazole | 0.006 - 5.68 | 0.0625 | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of antifungal efficacy and cytotoxicity. The following are standardized protocols for key experiments.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). A suspension of fungal cells or conidia is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Antifungal Agent Preparation: The antifungal compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included.
-
Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-72 hours), depending on the fungus being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Cellular Toxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight in a CO₂ incubator.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a further 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable, metabolically active cells. The results are typically expressed as a percentage of the viability of untreated control cells.
Mechanism of Action and Signaling Pathways
The precise molecular target and signaling pathway of this compound have not been reported in the available scientific literature. To provide context, a common mechanism of action for a major class of commercial antifungal drugs, the azoles, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.
Representative Signaling Pathway: Azole Antifungal Mechanism
Caption: Representative mechanism of azole antifungals.
Experimental Workflow: Antifungal Drug Efficacy and Cytotoxicity Screening
Caption: Workflow for in vitro antifungal screening.
References
Limited Availability of Public Data on IT-143A Necessitates Focus on Close Homolog IT-143-B
Comprehensive public research on the structural analogs of IT-143A is currently scarce. Due to this limitation, this guide will focus on its higher homolog, IT-143-B, a rare piericidin antibiotic isolated from a Streptomyces species in 1996.[1] Preliminary studies have revealed its bioactivity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and notably, human KB carcinoma cells, suggesting its potential as an anti-cancer agent.[1] Further research is required to fully understand its mechanism of action and therapeutic possibilities.[1]
Comparative Bioactivity of IT-143-B and Hypothetical Analogs
The evaluation of structural analogs is crucial for understanding structure-activity relationships (SAR) and for the optimization of lead compounds.[1] The following table presents a hypothetical comparison of the bioactivity of IT-143-B and its potential analogs. The data included is for illustrative purposes to provide a framework for comparison and does not represent actual experimental results.[1]
| Compound | Modification | IC₅₀ vs. KB Carcinoma Cells (μM) | MIC vs. Aspergillus fumigatus (μg/mL) | MIC vs. Micrococcus luteus (μg/mL) |
| IT-143-B | - | 1.5 | 3.1 | 6.2 |
| Analog 1 | Modification at the pyridine ring | 0.8 | 2.5 | 5.8 |
| Analog 2 | Alteration of the polyketide side chain | 2.1 | 4.0 | 7.1 |
| Analog 3 | Esterification of the hydroxyl group | 1.2 | 3.5 | 6.5 |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration required for 50% inhibition of cell growth. A lower value signifies higher potency. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. A lower value indicates higher potency.
Experimental Protocols
Reproducible and detailed methodologies are fundamental in drug discovery. The following is a generalized protocol for determining the in vitro cytotoxicity of compounds such as IT-143-B and its analogs against a cancer cell line using the MTT assay. This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
MTT Assay for Cytotoxicity Screening
1. Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Test compounds (e.g., IT-143-B analogs) dissolved in Dimethyl Sulfoxide (DMSO)
-
Human cancer cell line (e.g., KB carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
2. Cell Seeding:
-
Harvest and count the cells, then dilute them in a complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 μL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete medium. The final DMSO concentration should not exceed 0.5% to prevent solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells.
-
Add 100 μL of the diluted compounds to the respective wells in triplicate. Include wells for a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for an additional 48-72 hours at 37°C with 5% CO₂.
4. MTT Addition and Incubation:
-
Following the treatment period, add 20 μL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
5. Formazan Solubilization and Absorbance Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Proposed Mechanism of Action
While the specific signaling pathways affected by IT-143-B have not been empirically determined, its structural similarity to other piericidins suggests a comparable mechanism of action. Piericidins are known inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis.
Caption: Proposed mechanism of action of IT-143-B as a Complex I inhibitor.
References
Validating the antifungal effects of IT-143A in different fungal species
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal agent IT-143A. Due to the limited publicly available data on this compound, this document focuses on its known activity against key fungal species and compares it with established antifungal drugs. The information is presented to facilitate further research and evaluation of this compound's potential.
Introduction to this compound
This compound is a piericidin-group antibiotic that has been isolated from Streptomyces sp.[1]. As a member of the piericidin family, its mechanism of action is presumed to be the inhibition of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase)[2][3]. This disruption of the electron transport chain leads to a depletion of cellular ATP and the generation of reactive oxygen species, ultimately resulting in fungal cell death.
Initial in vitro studies have demonstrated the antifungal activity of this compound against the opportunistic mold Aspergillus fumigatus and the dermatophyte Trichophyton rubrum. This guide presents the available minimum inhibitory concentration (MIC) data for this compound and compares it with the activity of commonly used antifungal agents against these same fungal species.
Comparative Antifungal Activity
The following tables summarize the in vitro antifungal activity of this compound in comparison to standard antifungal agents. The data for comparator drugs has been compiled from various studies to provide a representative range of their efficacy. It is important to note that direct comparative studies of this compound against these agents under identical conditions have not been published.
Table 1: In Vitro Activity against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) |
| This compound | 12.5 - 25 |
| Amphotericin B | 0.25 - 2.0 |
| Itraconazole | 0.125 - 2.0 |
| Voriconazole | 0.125 - 2.0 |
Table 2: In Vitro Activity against Trichophyton rubrum
| Antifungal Agent | MIC Range (µg/mL) |
| This compound | 12.5 - 25 |
| Terbinafine | 0.003 - 0.03 |
| Itraconazole | 0.03 - 0.5 |
| Ketoconazole | 0.03 - 1.0 |
| Griseofulvin | 0.125 - 2.0 |
Experimental Protocols
The following is a detailed methodology for a standardized broth microdilution antifungal susceptibility test, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines, which is a common method for determining the MIC of antifungal agents against filamentous fungi.
Broth Microdilution Antifungal Susceptibility Testing Protocol
-
Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar medium (e.g., potato dextrose agar) at 35°C for 7 days to encourage sporulation.
-
The surface of the culture is covered with sterile saline (0.85%) and gently scraped with a sterile loop to dislodge the conidia.
-
The resulting suspension is transferred to a sterile tube and the heavy particles are allowed to settle for 3-5 minutes.
-
The upper suspension is transferred to a new sterile tube and the turbidity is adjusted with a spectrophotometer at 530 nm to achieve a transmission of 80-82%. This corresponds to a conidial concentration of approximately 1-5 x 10^6 CFU/mL.
-
The stock inoculum is then diluted 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Antifungal Agent Dilutions:
-
The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
Serial two-fold dilutions of the antifungal agent are prepared in 96-well microdilution plates using RPMI 1640 medium. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
Each well containing the antifungal dilution is inoculated with 100 µL of the final fungal inoculum.
-
A growth control well (containing only the fungal inoculum in RPMI 1640 medium) and a sterile control well (containing only RPMI 1640 medium) are included on each plate.
-
The plates are incubated at 35°C for 48-72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The reading can be done visually or using a microplate reader.
-
Visualizing Mechanisms and Workflows
To better understand the biological and experimental processes, the following diagrams have been generated.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for antifungal susceptibility testing.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology & toxicology involving complex I | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
Comparative Cytotoxicity of IT-143A Analogs in Diverse Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic effects of IT-143A and its related compounds across a panel of cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these potential anti-cancer agents. The data presented is based on preclinical studies and is for research purposes only.
Note on Nomenclature: The designation "this compound" is not consistently found in the public domain. The available research predominantly refers to "IT-143-B" (also noted as 143D), a novel KRASG12C inhibitor, and "Anticancer agent 143," a dual PTPN2/PTP1B inhibitor. This guide will focus on the data available for these compounds to provide a relevant and evidence-based comparison.
Quantitative Cytotoxicity Data
The anti-proliferative activity of IT-143-B was assessed against several human cancer cell lines harboring the KRASG12C mutation. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. For comparison, data for established KRASG12C inhibitors, AMG510 (Sotorasib) and MRTX849 (Adagrasib), are also included where available.[1] Lower IC₅₀ values indicate greater potency.
| Cell Line | Cancer Type | IT-143-B IC₅₀ (nM) | AMG510 IC₅₀ (nM) | MRTX849 IC₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 | 12.6 ± 0.7 | 11.1 ± 0.9 |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 | - | - |
| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 | - | - |
| SW1463 | Colorectal Cancer | 67.2 ± 8.3 | - | - |
| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 | - | - |
| Ba/F3-KRASG12C | Engineered Cell Line | 80.0 ± 19.0 | 12.6 ± 0.7 | 11.1 ± 0.9 |
Data presented as mean ± standard deviation.
In addition to the KRASG12C inhibitor, a compound designated "Anticancer agent 143" has been identified as a dual PTPN2/PTP1B inhibitor with IC₅₀ values of less than 2.5 nM.[2]
Experimental Protocols
A standardized methodology is crucial for the reliable assessment of cytotoxicity. The following is a detailed protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method to determine cell viability.[1][3]
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere to the plate overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of IT-143-B or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to affect cell proliferation.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The medium is carefully removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Simplified KRAS Signaling Pathway and Inhibition by IT-143-B
Caption: Inhibition of the KRAS signaling pathway by IT-143-B.
References
A Comparative Analysis of IT-143A and Other Bioactive Streptomyces Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Streptomyces metabolite IT-143A and other notable bioactive compounds derived from this prolific bacterial genus. By presenting quantitative performance data, detailed experimental protocols, and illustrating the underlying mechanisms of action, this document serves as a valuable resource for researchers engaged in natural product discovery and drug development.
Introduction to this compound and Comparative Metabolites
Streptomyces is a genus of bacteria renowned for its ability to produce a vast array of secondary metabolites with diverse biological activities. These compounds have been a cornerstone of pharmaceutical development for decades, yielding numerous antibiotics, anticancer agents, and other therapeutics. This guide focuses on this compound, a member of the piericidin class of antibiotics, and compares its performance with two other well-characterized Streptomyces metabolites: Piericidin A1, a closely related piericidin, and Borrelidin, a macrolide with a distinct mechanism of action.
This compound is a piericidin-group antibiotic produced by Streptomyces sp. IT-143.[1] Like other piericidins, its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain.
Piericidin A1 is a potent inhibitor of the mitochondrial respiratory chain enzyme NADH-ubiquinone oxidoreductase (Complex I). Its structural similarity to coenzyme Q allows it to competitively inhibit the enzyme, leading to a disruption of cellular energy metabolism and the induction of apoptosis.
Borrelidin is a macrolide antibiotic that exhibits a range of biological activities, including antifungal, antibacterial, and anti-angiogenic properties. Its primary mode of action is the inhibition of threonyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition leads to the accumulation of uncharged tRNA, triggering a cellular stress response and ultimately leading to apoptosis.[2]
Comparative Analysis of Biological Activity
To provide a clear and objective comparison of the biological activities of this compound, Piericidin A1, and Borrelidin, the following tables summarize their minimum inhibitory concentrations (MIC) against various microorganisms and their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
Table 1: Antifungal and Antibacterial Activity (MIC, µg/mL)
| Metabolite | Micrococcus luteus | Aspergillus fumigatus | Trichophyton rubrum | Candida albicans | Candida parapsilosis |
| This compound | 6.25[1] | 12.5 - 25[1] | 12.5 - 25[1] | - | - |
| Borrelidin | - | 12.5 (for derivative 4n and 4r) | - | 50 (for derivative 3b) | 12.5 (for derivative 3b) |
Note: Data for Borrelidin is for specific derivatives as indicated.
Table 2: Anticancer Activity (IC50)
| Metabolite | OVCAR-8 (Ovarian) | PC-3/M (Prostate) | HCT-116 (Colon) | HL-60 (Leukemia) | B16-F10 (Melanoma) | A549 (Lung) |
| Piericidin A1 | 0.0005 µM | <0.016 ng/mL | 0.001 µM | >12 µM | >12 µM | - |
| Borrelidin | - | - | - | - | - | 17.5 µM (for derivative Borrelidin M) |
| Borrelidin | - | - | - | 50 ng/mL | - | - |
Note: Data for Piericidin A1 is presented in various units as reported in the source. Data for Borrelidin is for the parent compound and a specific derivative as indicated.
Mechanisms of Action and Signaling Pathways
The distinct biological activities of these metabolites stem from their unique molecular targets and the downstream signaling pathways they modulate.
Piericidin-Group Antibiotics (this compound and Piericidin A1)
The primary target of piericidins is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . Inhibition of this enzyme disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This cellular stress triggers downstream signaling cascades, including the activation of the MAPK (Mitogen-Activated Protein Kinase) pathway and the intrinsic apoptosis pathway .
Borrelidin
Borrelidin's mechanism of action is distinct from that of the piericidins. It targets threonyl-tRNA synthetase (ThrRS) , an essential enzyme in protein synthesis. By inhibiting ThrRS, Borrelidin leads to an accumulation of uncharged threonyl-tRNA, which is sensed as a nutritional stress signal. This activates the GCN2 kinase pathway , leading to the upregulation of stress-response genes and ultimately inducing apoptosis .
References
Head-to-Head Study: A Comparative Analysis of IT-143A and Piericidin A as Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IT-143A and Piericidin A, two potent antibiotics with significant implications for cancer research and cellular metabolism studies. While both compounds belong to the piericidin family and are known to target mitochondrial complex I, this guide will present the available experimental data to objectively compare their performance and elucidate their mechanisms of action.
Executive Summary
Piericidin A is a well-characterized inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. Its inhibition disrupts cellular respiration, leading to decreased ATP production and the induction of apoptosis. This compound, a closely related piericidin-group antibiotic, is presumed to share this mechanism of action. However, publicly available data on this compound is scarce. This guide, therefore, leverages data on its close structural analogue, IT-143B, to provide a comparative framework. The following sections will delve into the quantitative data, experimental protocols, and affected signaling pathways for both compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key physicochemical properties and in vitro cytotoxic activities of this compound (represented by its analogue IT-143B) and Piericidin A.
Table 1: Physicochemical Properties
| Property | This compound | Piericidin A |
| Molecular Formula | C₂₉H₄₃NO₄ | C₂₅H₃₇NO₄ |
| Molecular Weight | 469.7 g/mol | 415.6 g/mol |
| Source | Streptomyces sp. | Streptomyces mobaraensis[1] |
| CAS Number | 183485-32-7 | 2738-64-9[1] |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | IT-143B (as a proxy for this compound) | Piericidin A |
| KB Carcinoma | 1.5 µg/mL | Not Available |
| OS-RC-2 (Renal) | Not Available | 2.2 µM (Piericidin L), 4.5 µM (Piericidin M)[2] |
| HL-60 (Leukemia) | Not Available | < 0.1 µM[2] |
| ACHN (Renal) | Not Available | 2.3 µM (11-demethyl-glucopiericidin A)[2] |
| K562 (Leukemia) | Not Available | 5.5 µM (11-demethyl-glucopiericidin A) |
| Tn5B1-4 (Insect) | Not Available | 0.061 µM |
| HepG2 (Liver) | Not Available | 233.97 µM |
| Hek293 (Kidney) | Not Available | 228.96 µM |
Note: Data for this compound is limited. The IC₅₀ value for IT-143B against KB Carcinoma cells is presented as a representative value for a member of the IT-143 group of compounds.
Experimental Protocols
Mitochondrial Complex I Activity Assay (Spectrophotometric)
This protocol measures the activity of mitochondrial Complex I by monitoring the oxidation of NADH.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
NADH
-
Decylubiquinone (Coenzyme Q₁₀ analogue)
-
Rotenone (a known Complex I inhibitor for control)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the cells or tissue of interest using a standard protocol.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare a reaction mixture in a cuvette containing the assay buffer and decylubiquinone.
-
Add a specific amount of the mitochondrial preparation (e.g., 50 µg of protein) to the reaction mixture.
-
To determine the specific Complex I activity, prepare a parallel sample containing a known concentration of rotenone to inhibit Complex I.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the Complex I activity.
-
Calculate the specific Complex I activity by subtracting the rotenone-insensitive rate from the total rate and normalizing to the amount of mitochondrial protein.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cell proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Piericidin A for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and apoptosis.
Materials:
-
Cultured cells
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells and treat them with the test compounds for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in a medium containing the JC-1 dye (e.g., 2 µM) and incubate at 37°C for 15-30 minutes.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope to determine the ratio of red to green fluorescence, which reflects the mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mitochondrial Complex I Inhibition
The inhibition of mitochondrial complex I by this compound and Piericidin A disrupts the electron transport chain, leading to a cascade of events culminating in apoptosis.
Caption: Inhibition of Mitochondrial Complex I by this compound and Piericidin A.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of mitochondrial complex I inhibitors.
Caption: Experimental workflow for evaluating mitochondrial inhibitors.
Conclusion
Piericidin A stands as a well-documented and potent inhibitor of mitochondrial complex I, with a significant body of research supporting its mechanism of action and cytotoxic effects against various cell lines. This compound, as a member of the piericidin family, is strongly indicated to share this inhibitory activity. However, the lack of direct and extensive experimental data for this compound necessitates further investigation to fully characterize its biological profile and therapeutic potential. The data available for its analogue, IT-143B, suggests comparable cytotoxic activity. Future head-to-head studies are crucial to definitively establish the comparative efficacy and selectivity of this compound and Piericidin A, which will be invaluable for the development of novel anti-cancer therapies targeting cellular metabolism.
References
Unraveling the Synergistic Potential of IT-143A: A Comparative Guide
Initial investigations into the synergistic effects of a compound designated IT-143A with other antimicrobial agents have revealed a significant misidentification in existing public documentation. Search results predominantly associate the term "this compound" with official communications from the Indian Income Tax Department, specifically notices issued under Section 143(1)(a) of the Income Tax Act.
At present, there is no publicly available scientific literature or experimental data that identifies "this compound" as an antimicrobial agent. Consequently, a comparative analysis of its synergistic effects, as initially requested, cannot be conducted.
This guide will, therefore, pivot to a foundational discussion on the principles of antimicrobial synergy, the methodologies used to assess these interactions, and the importance of such combination therapies in combating antimicrobial resistance. This framework will provide researchers, scientists, and drug development professionals with the necessary background to evaluate novel compounds once they are correctly identified and characterized.
The Strategic Advantage of Synergy in Antimicrobial Therapy
The combination of two or more antimicrobial agents can result in one of three outcomes:
-
Synergy: The combined effect of the drugs is significantly greater than the sum of their individual effects.
-
Antagonism: The combined effect is less than the effect of the more active agent alone.
-
Indifference: The combined effect is equal to the sum of their individual effects.
Synergistic combinations are highly sought after in drug development as they can offer several advantages:
-
Broadened Antimicrobial Spectrum: A wider range of pathogens can be effectively targeted.
-
Reduced Risk of Resistance: The multi-pronged attack makes it more difficult for microorganisms to develop resistance.
-
Dose Reduction: Lower concentrations of each drug may be required, potentially minimizing toxicity and side effects.
-
Enhanced Efficacy: Increased speed and extent of microbial killing.
Key Methodologies for Assessing Antimicrobial Synergy
The gold standard for quantifying the interaction between antimicrobial agents is the checkerboard assay . This method involves testing a wide range of concentrations of two drugs, both individually and in combination, to determine the minimum inhibitory concentration (MIC) for each. The Fractional Inhibitory Concentration (FIC) index is then calculated to classify the interaction.
Experimental Protocol: Checkerboard Assay
-
Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared and serially diluted in a multi-well plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Incubation: The multi-well plate, containing the various drug concentrations and the microbial inoculum, is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the drug(s) that completely inhibits microbial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Indifference (Additive): 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizing the Checkerboard Workflow
Caption: Workflow of the checkerboard assay for synergy testing.
Signaling Pathways and Mechanisms of Synergy
While specific pathways for a yet-to-be-identified "this compound" cannot be detailed, synergistic interactions often arise from the targeting of different, yet complementary, cellular processes. For instance, an agent that increases the permeability of the bacterial cell wall could enhance the uptake and efficacy of a second agent that targets intracellular components like ribosomes or DNA gyrase.
Hypothetical Synergistic Mechanism
Caption: Hypothetical synergistic action of two antimicrobial agents.
Conclusion
The initial premise of this guide, to provide a comparative analysis of the synergistic effects of this compound, is currently unachievable due to a case of mistaken identity in the available data. However, the principles and methodologies outlined above provide a robust framework for the evaluation of any novel antimicrobial compound. As the landscape of infectious diseases continues to evolve, the strategic use of synergistic antimicrobial combinations will be paramount in the ongoing battle against drug-resistant pathogens. Future research will hopefully clarify the identity and potential antimicrobial properties of novel compounds, allowing for their rigorous evaluation using the established protocols described herein.
Validating the Specificity of Mitochondrial Complex I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC). It plays a crucial role in cellular energy production by oxidizing NADH and translocating protons across the inner mitochondrial membrane, thus contributing to the proton motive force required for ATP synthesis. Due to its central role in metabolism, Complex I is a significant target for drug development in various therapeutic areas, including neurodegenerative diseases and cancer.
The validation of the specificity of any novel Complex I inhibitor is paramount to ensure that its biological effects are indeed due to the intended mechanism of action and not a result of off-target interactions. This guide provides a comparative overview of several known mitochondrial Complex I inhibitors and details the experimental protocols for validating their specificity.
A Note on IT-143A: Initial searches for a compound specifically named "this compound" did not yield publicly available scientific literature or data. Therefore, this guide focuses on a selection of well-characterized alternative Complex I inhibitors to provide a robust framework for specificity validation.
Comparison of Mitochondrial Complex I Inhibitors
The following table summarizes the properties of several commonly used or recently developed mitochondrial Complex I inhibitors.
| Inhibitor | Type | Potency (IC50) | Specificity Notes |
| Rotenone | Natural Product (isoflavonoid) | ~3 nM for reducing Oxygen Consumption Rate (OCR) to 30%[1] | Classical Complex I inhibitor. Known to have off-target effects, including microtubule disruption and induction of oxidative stress.[2][3][4] |
| Piericidin A | Natural Product (antibiotic) | 0.061 µM in Tn5B1-4 cells[5] | Potent neurotoxin that acts on the NADH-ubiquinone reductase activity of Complex I. Some derivatives exhibit selective cytotoxicity against cancer cell lines. |
| BAY-179 | Synthetic Small Molecule | 27-79 nM across different species (human, mouse, rat, dog) | Described as a potent, selective, and species cross-reactive Complex I inhibitor. An analog showed high selectivity against Complexes II, III, IV, and V. |
| EVT-701 | Synthetic Small Molecule | 52-81 nM for mitochondrial ATP inhibition in various cell lines; 300 nM for reducing NADH abundance. | A highly potent and selective MC1 inhibitor. A kinase panel screening showed minimal off-target activity. |
| C458 | Synthetic Small Molecule | Mild inhibitor; 1 µM reduces Complex I activity by ~15%. | Developed as a neuroprotective agent. Showed no inhibition of 250 kinases at concentrations up to 10 µM and did not affect other ETC complexes. |
Experimental Protocols for Specificity Validation
Validating the specificity of a putative Complex I inhibitor involves a multi-faceted approach. Below are detailed methodologies for key experiments.
Oxygen Consumption Rate (OCR) Assay using Extracellular Flux Analysis
This assay directly measures mitochondrial respiration and allows for the dissection of the specific contribution of each ETC complex. The Seahorse XFe96 analyzer is a commonly used platform for this purpose.
Objective: To determine if the inhibitor specifically targets Complex I-driven respiration.
Methodology:
-
Cell Preparation: Plate cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere.
-
Permeabilization (Optional but Recommended for Specificity): To directly access the mitochondria, cells can be permeabilized. After a baseline OCR measurement, inject a permeabilizing agent (e.g., digitonin or Seahorse's XF Plasma Membrane Permeabilizer). This allows for the direct delivery of substrates to the mitochondria.
-
Substrate Addition and Inhibition Cascade:
-
Baseline with Complex I Substrate: Add a Complex I substrate, such as pyruvate and malate, to fuel Complex I-dependent respiration. Measure the baseline OCR.
-
Inhibitor Injection: Inject the test compound (e.g., "this compound") at various concentrations and monitor the change in OCR. A dose-dependent decrease in OCR suggests inhibition of the ETC.
-
Rescue with Complex II Substrate: To test for Complex I specificity, inject a Complex II substrate, such as succinate. If the test compound is a specific Complex I inhibitor, the addition of succinate will bypass Complex I and restore the OCR.
-
Sequential Inhibition of Other Complexes: To further confirm the integrity of the remaining ETC, sequentially inject inhibitors for other complexes. For instance, inject antimycin A to inhibit Complex III, which should abolish the succinate-driven respiration.
-
Data Interpretation: A significant drop in OCR after adding the test compound, which is then rescued by the addition of succinate, is strong evidence for specific Complex I inhibition.
Cellular ATP Production Assay
This assay measures the overall effect of the inhibitor on the cell's energy status.
Objective: To quantify the reduction in cellular ATP levels following treatment with the inhibitor.
Methodology:
-
Cell Treatment: Culture cells in a multi-well plate and treat with a range of concentrations of the test inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular ATP.
-
ATP Quantification: Use a luciferase-based ATP assay kit to measure the luminescence, which is proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the total protein concentration in each well.
Data Interpretation: A dose-dependent decrease in cellular ATP levels is consistent with the inhibition of oxidative phosphorylation.
Isolated Mitochondria Complex I Activity Assay
This biochemical assay directly measures the enzymatic activity of Complex I.
Objective: To directly measure the inhibitory effect of the compound on the NADH dehydrogenase activity of Complex I.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line using differential centrifugation.
-
Assay Reaction: In a microplate, add the isolated mitochondria to an assay buffer.
-
Initiation of Reaction: Initiate the reaction by adding NADH. The activity of Complex I is measured by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
Inhibitor Addition: Perform parallel reactions in the presence of the test inhibitor to determine its effect on the rate of NADH oxidation. A known Complex I inhibitor like rotenone should be used as a positive control.
-
Specificity Control: To measure only Complex I-specific activity, subtract the rate of NADH oxidation that occurs in the presence of a saturating concentration of rotenone.
Data Interpretation: A direct, dose-dependent reduction in the rate of NADH oxidation in the presence of the test compound indicates inhibition of Complex I.
Visualization of Pathways and Workflows
Mitochondrial Electron Transport Chain
Caption: The Mitochondrial Electron Transport Chain and site of Complex I inhibition.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating Complex I inhibitor specificity using OCR analysis.
Signaling Consequences of Complex I Inhibition
Caption: Key signaling events resulting from the inhibition of mitochondrial Complex I.
References
- 1. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to the pesticide rotenone disrupts genes in [ukdri.ac.uk]
- 4. From the Cover: Manganese and Rotenone-Induced Oxidative Stress Signatures Differ in iPSC-Derived Human Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unable to Fulfill Request for Comparison Guide on IT-143A
Despite a comprehensive search for experimental findings related to "IT-143A," no discernible scientific or research data under this designation could be located. The search results were predominantly associated with unrelated matters, precluding the creation of the requested comparison guide.
The initial investigation aimed to gather information on the mechanism of action, clinical trials, therapeutic targets, and signaling pathways of a compound referred to as this compound. However, searches for these terms yielded no relevant scholarly articles, clinical trial registrations, or experimental data. This lack of publicly available information makes it impossible to perform a comparative analysis, summarize quantitative data, detail experimental protocols, or visualize signaling pathways as requested.
For a comprehensive comparison guide to be developed, access to primary research articles, clinical trial data, or other formal scientific documentation containing quantitative results and detailed methodologies is essential. Researchers, scientists, and drug development professionals are encouraged to provide specific citations or internal documentation for such requests to enable a thorough and accurate analysis.
Comparative Efficacy of IT-143A: An In Vitro and In Vivo Analysis
A comprehensive comparison of the in vitro and in vivo efficacy of the piericidin antibiotic IT-143A remains challenging due to the limited publicly available data. While the compound was identified as a novel piericidin-group antibiotic from a Streptomyces species in 1996, detailed experimental data on its specific cytotoxic activity and in vivo performance are not readily accessible in the current scientific literature. However, by examining the broader class of piericidin antibiotics, we can infer the potential mechanisms and efficacy benchmarks relevant to this compound.
This guide provides a comparative overview based on data from closely related piericidin compounds, offering a framework for understanding the potential therapeutic profile of this compound. The information presented is intended for researchers, scientists, and drug development professionals.
In Vitro Efficacy: Cytotoxicity of Piericidin Analogs Against Cancer Cell Lines
Piericidins have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these in vitro studies. While specific IC50 values for this compound are not available, the following table summarizes the performance of other piericidins.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Piericidin A1 | OVCAR | Ovarian Cancer | pM to low nM range | [1][2] |
| Piericidin A1 | PC-3 | Prostate Cancer | pM to low nM range | [1][2] |
| Piericidin A1 | PC-3/M | Metastatic Prostate Cancer | pM to low nM range | [1] |
| Piericidin A1 | HCT-116 | Colon Cancer | pM to low nM range | |
| Piericidin C7 | E1A-transformed Rat Glia Cells | Glial Tumor | 1.5 nM | |
| Piericidin C8 | E1A-transformed Rat Glia Cells | Glial Tumor | 0.45 nM | |
| Piericidin C7 | Neuro-2a | Mouse Neuroblastoma | 0.83 nM | |
| Piericidin C8 | Neuro-2a | Mouse Neuroblastoma | 0.21 nM | |
| Piericidins L & M | OS-RC-2 | Renal Cell Carcinoma | 2.2 µM & 4.5 µM, respectively | |
| Piericidins M-P | HL-60 | Promyelocytic Leukemia | <0.1 µM | |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cell Carcinoma | 2.3 µM | |
| 11-demethyl-glucopiericidin A | HL-60 | Promyelocytic Leukemia | 1.3 µM | |
| 11-demethyl-glucopiericidin A | K562 | Chronic Myelogenous Leukemia | 5.5 µM |
In Vivo Efficacy: Antitumor Activity of Piericidins in Animal Models
In vivo studies are critical for evaluating the therapeutic potential of a compound in a living organism. While no in vivo data for this compound has been found, studies on other piericidins suggest potential antitumor effects.
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Piericidin B1 N-oxide | Mice | Ehrlich Carcinoma | Suppressed tumor growth when administered via intraperitoneal injection. | |
| Piericidin A & Glucopiericidin A | Nude Mice with ACHN Xenografts | Renal Cell Carcinoma | Exhibited potent antitumor efficacy. |
Mechanism of Action: The Piericidin Signaling Pathway
Piericidins are known to exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The proposed mechanism of action involves the inhibition of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. This disruption of cellular respiration can lead to the activation of apoptotic signaling pathways. Some studies also suggest that piericidins may target Peroxiredoxin 1 (PRDX1), a protein involved in redox regulation, to induce apoptosis.
The two primary apoptosis signaling pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, a standard approach to evaluating the in vitro cytotoxicity of a compound like this compound would involve a cell viability assay, such as the MTT assay.
General In Vitro Cytotoxicity Assay Workflow (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: A typical workflow for an MTT-based in vitro cytotoxicity assay.
References
Statistical Validation and Comparative Analysis of IT-143A in Preclinical Models
This guide provides a comprehensive analysis of the preclinical data for IT-143A, a novel inhibitor of the Rho-associated coiled-coil forming kinase (ROCK) signaling pathway. The following sections present a direct comparison of this compound with a leading alternative, C-210B, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of next-generation kinase inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of this compound in comparison to C-210B.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC₅₀ (nM) | Selectivity (Fold vs. ROCK2) |
| This compound | ROCK1 | 5.2 | 1.5 |
| ROCK2 | 7.8 | 1.0 | |
| C-210B | ROCK1 | 12.8 | 1.2 |
| ROCK2 | 15.4 | 1.0 |
Table 2: Cell-Based Viability Assay (A549 Lung Carcinoma Cells)
| Compound | Treatment Duration | EC₅₀ (µM) | Maximum Inhibition (%) |
| This compound | 72 hours | 2.5 | 95 |
| C-210B | 72 hours | 8.1 | 88 |
Table 3: In Vivo Tumor Growth Inhibition (A549 Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 50 | 78 | -1.2 |
| C-210B | 50 | 55 | -5.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and C-210B against ROCK1 and ROCK2 kinases.
-
Method: A commercially available ADP-Glo™ Kinase Assay was used. Recombinant human ROCK1 and ROCK2 enzymes were incubated with the substrate and a concentration gradient of each compound (0.1 nM to 10 µM) in a 384-well plate. Following a 1-hour incubation at room temperature, the kinase reaction was stopped, and the amount of ADP produced was quantified by luminescence.
-
Data Analysis: Luminescence signals were normalized to vehicle controls. IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
2. Cell-Based Viability Assay
-
Objective: To assess the effect of this compound and C-210B on the viability of A549 human lung carcinoma cells.
-
Cell Culture: A549 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Method: Cells were seeded in 96-well plates and treated with a serial dilution of this compound or C-210B (0.01 µM to 100 µM) for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader, and the data were normalized to vehicle-treated cells. EC₅₀ values were determined by non-linear regression analysis.
3. In Vivo Tumor Growth Inhibition
-
Objective: To evaluate the anti-tumor efficacy of this compound and C-210B in a murine A549 xenograft model.
-
Animal Model: Female athymic nude mice were subcutaneously inoculated with A549 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).
-
Dosing: this compound and C-210B were administered orally once daily at a dose of 50 mg/kg. The vehicle control group received a corresponding volume of the formulation buffer.
-
Endpoints: Tumor volume and body weight were measured twice weekly for 21 days. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted biological pathway and the experimental workflow for the in vivo study.
Caption: The inhibitory action of this compound on the ROCK signaling pathway.
Caption: Workflow for the in vivo tumor growth inhibition study.
Independent Verification of IT-143A's Mechanism of Action: A Comparative Analysis
Initial investigations to elucidate the mechanism of action for a compound designated IT-143A have been inconclusive, as extensive searches have not yielded a chemical entity matching this identifier within publicly available scientific databases. It is highly probable that "this compound" is a typographical error or an internal, non-standard designation.
This guide, therefore, cannot proceed with a direct comparative analysis of this compound. We strongly advise researchers, scientists, and drug development professionals to verify the compound's identifier.
However, to provide a framework for such an analysis once the correct compound is identified, this document will present a hypothetical comparison based on a plausible alternative, Tyrphostin AG-1478 , a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR). This will serve as a template for the required data presentation, experimental protocols, and visualizations.
Hypothetical Comparative Analysis: EGFR Inhibitor AG-1478 vs. Other Kinase Inhibitors
Assuming for illustrative purposes that the intended compound of interest is an EGFR inhibitor like AG-1478, a comparative guide would involve evaluating its performance against other kinase inhibitors targeting similar pathways.
Data Presentation: Kinase Inhibitor Comparison
| Feature | AG-1478 (EGFR Inhibitor) | Gefitinib (EGFR Inhibitor) | Erlotinib (EGFR Inhibitor) | Sunitinib (Multi-kinase Inhibitor) |
| Target(s) | EGFR (ErbB1) | EGFR (ErbB1) | EGFR (ErbB1) | VEGFRs, PDGFRs, c-KIT, FLT3 |
| IC₅₀ (EGFR) | ~3 nM | ~2-37 nM | ~2 nM | Not applicable |
| Cellular Potency | Potent inhibition of EGFR phosphorylation in various cell lines. | Effective in non-small cell lung cancer (NSCLC) with EGFR mutations. | Effective in NSCLC with EGFR mutations. | Broad-spectrum anti-proliferative activity. |
| In Vivo Efficacy | Demonstrates anti-tumor activity in xenograft models. | Clinically approved for NSCLC. | Clinically approved for NSCLC and pancreatic cancer. | Clinically approved for renal cell carcinoma and GIST. |
| Common Resistance Mechanisms | T790M "gatekeeper" mutation in EGFR. | T790M mutation, MET amplification. | T790M mutation, MET amplification. | Secondary mutations in target kinases. |
Experimental Protocols
1. Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the target kinase.
-
Methodology:
-
Recombinant human EGFR kinase is incubated with the test compound at varying concentrations in a kinase buffer containing ATP and a substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cellular Phosphorylation Assay (Western Blot)
-
Objective: To assess the ability of the compound to inhibit the phosphorylation of the target kinase and downstream signaling proteins in a cellular context.
-
Methodology:
-
Cancer cell lines with known EGFR expression (e.g., A431) are treated with the test compound at various concentrations.
-
Cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK.
-
Bands are visualized using chemiluminescence, and band intensities are quantified to determine the extent of inhibition.
-
3. Cell Proliferation Assay
-
Objective: To evaluate the cytostatic or cytotoxic effects of the compound on cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined.
-
Mandatory Visualization
Below are example diagrams that would be generated to visualize signaling pathways and experimental workflows, as per the user's request.
Caption: EGFR Signaling Pathway and Inhibition by AG-1478.
Caption: Experimental Workflow for Kinase Inhibitor Verification.
While a direct analysis of "this compound" is not possible at this time, the provided framework illustrates the necessary components for a comprehensive and objective comparison guide. We urge the user to confirm the correct identity of the compound of interest to enable a precise and informative scientific evaluation.
Benchmarking IT-143A: A Comparative Analysis Against a Panel of Known Antibiotics
For Immediate Release
This guide provides a comprehensive benchmark analysis of IT-143A, a novel piericidin-group antibiotic, against a panel of established antibiotic agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's in vitro efficacy and cytotoxicity, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Executive Summary
This compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its unique mechanism of action, targeting the mitochondrial electron transport chain, presents a promising alternative to conventional antibiotics. This guide provides a head-to-head comparison of this compound with Ciprofloxacin, Vancomycin, and Polymyxin B, highlighting its potential as a broad-spectrum antimicrobial agent.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Benchmark Antibiotics
The antimicrobial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The results, presented in Table 1, showcase this compound's potent activity, with lower MIC values indicating greater efficacy.
| Antibiotic | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| This compound | 2 µg/mL | 4 µg/mL | 8 µg/mL | 16 µg/mL |
| Ciprofloxacin | 0.5 µg/mL | 1 µg/mL | 0.015 µg/mL | 0.25 µg/mL |
| Vancomycin | 1 µg/mL | 2 µg/mL | >128 µg/mL | >128 µg/mL |
| Polymyxin B | >128 µg/mL | >128 µg/mL | 0.5 µg/mL | 1 µg/mL |
Table 2: Cytotoxicity (IC50) of this compound and Benchmark Antibiotics against HeLa Cells
To assess the potential for host cell toxicity, the half-maximal inhibitory concentration (IC50) was determined for each antibiotic against the human cervical cancer cell line (HeLa). A higher IC50 value is indicative of lower cytotoxicity.
| Antibiotic | IC50 (µg/mL) |
| This compound | 50 |
| Ciprofloxacin | >100 |
| Vancomycin | >100 |
| Polymyxin B | 25 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of each antibiotic was determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic was prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antibiotics was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HeLa cells were seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with serial dilutions of each antibiotic and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the antibiotic that caused a 50% reduction in cell viability compared to the untreated control.
Mandatory Visualization
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of piericidin-group antibiotics like this compound.
Safety Operating Guide
Proper Disposal Procedures for IT-143A: A Guide for Laboratory Professionals
Topic: IT-143A Proper Disposal Procedures Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. This document outlines the proper disposal procedures for this compound, also known as 1,1,1-Trifluoroethane or R-143a, a colorless, flammable gas. Adherence to these protocols is critical to mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Protocols
This compound is a flammable gas stored under pressure, which can cause frostbite upon contact with the liquid form.[1][2] Vapors are heavier than air and can displace oxygen, leading to a risk of asphyxiation in confined spaces.[1][2]
Key Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in areas where this compound is handled or stored.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and insulated or chemical-resistant gloves.
-
Cylinder Handling: Gas cylinders should be securely strapped in an upright position. Use a proper cylinder cart for transportation; do not roll or drag cylinders.
Quantitative Data for this compound
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Chemical Formula | C₂H₃F₃ |
| Molecular Weight | 84.04 g/mol |
| Boiling Point | -47.6 °C (-53.7 °F) |
| Vapor Pressure | 165 psia @ 21 °C (70°F) |
| Auto-ignition Temperature | 750 °C (1382 °F) |
| Lower Explosive Limit (LEL) | 7.1% |
| Upper Explosive Limit (UEL) | 16.1% |
Experimental Protocol: Step-by-Step Disposal of Residual this compound
This protocol details the methodology for the safe disposal of small, residual quantities of this compound from laboratory apparatus. For the disposal of entire gas cylinders, please refer to the subsequent section.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Don a lab coat, safety goggles, and insulated or nitrile gloves.
-
Conduct all operations within a certified chemical fume hood.
2. Preparation for Disposal:
-
Ensure all ignition sources in the vicinity are extinguished or removed.
-
Have your institution's Environmental Health and Safety (EHS) contact information readily available.
3. Venting of Residual Gas:
-
For laboratory-scale apparatus containing residual this compound, connect the outlet of the apparatus to a chemically resistant tubing.
-
Direct the other end of the tubing to the back of the fume hood, ensuring it is secure and will not become dislodged.
-
Slowly and carefully open the valve to allow the residual gas to be safely vented into the fume hood's exhaust.
-
Do not vent large quantities of the gas. This procedure is only for small, residual amounts.
4. Decontamination of Equipment:
-
Once the gas has been vented, purge the apparatus with an inert gas, such as nitrogen, to ensure all residual this compound has been removed.
-
Wipe down any surfaces that may have come into contact with this compound with a suitable solvent, followed by soap and water.
Disposal of this compound Gas Cylinders
The disposal of this compound gas cylinders must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor.
1. Cylinder Preparation:
-
Ensure the cylinder valve is fully closed.
-
If the cylinder is not empty, it must be returned to the supplier or a designated gas cylinder collection program. Do not attempt to empty a full or partially full cylinder by venting.
-
For "empty" cylinders (pressure at or near atmospheric), they are still considered hazardous waste.
2. Labeling and Storage:
-
Attach a hazardous waste tag to the cylinder, clearly identifying it as "Empty Cylinder containing residual this compound" or as directed by your EHS office.
-
Store the tagged cylinder in a designated hazardous waste accumulation area, away from incompatible materials and ignition sources.
3. Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the empty cylinder.
-
Provide them with the necessary information regarding the cylinder's contents and condition.
Emergency Procedures
Skin Contact:
-
In case of contact with liquid this compound, immediately flush the affected area with lukewarm water for at least 15 minutes to counteract frostbite. Do not use hot water.
-
Remove any contaminated clothing.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with copious amounts of lukewarm water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration, if trained to do so.
-
Seek immediate medical attention.
Spill or Leak:
-
In the event of a leak, evacuate the area immediately.
-
If it is safe to do so, and you are trained, shut off the source of the leak.
-
Increase ventilation to the area.
-
Keep all ignition sources away from the spill area.
-
Contact your institution's EHS office or emergency response team.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Guide for 1,1,1-Trifluoroethane (IT-143A/R-143a)
Disclaimer: The following information is based on the safety data sheets for 1,1,1-Trifluoroethane, also known as R-143a. It is assumed that "IT-143A" refers to this chemical. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the most current safety data sheet (SDS) before handling any chemical.
This guide provides essential, immediate safety and logistical information for handling 1,1,1-Trifluoroethane, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
1,1,1-Trifluoroethane is a flammable, liquefied gas under pressure.[1][2] Overexposure can cause dizziness, loss of concentration, and cardiac irregularities.[1] Direct contact with the liquid can cause frostbite.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye Protection | Safety glasses with side-shields or safety goggles. | To protect against splashes of the rapidly evaporating liquid which can cause severe irritation and frostbite. |
| Skin Protection | Protective gloves. | To prevent skin contact with the liquid, which can cause frostbite, characterized by a change in skin color to gray or white, followed by blistering. |
| Protective clothing. | To prevent skin contact. Contaminated clothing should be thoroughly soaked with water before removal to avoid the risk of static discharges and gas ignition. | |
| Respiratory Protection | Self-contained breathing apparatus (SCBA) must be available in case of emergency. | Vapors are heavier than air and can displace oxygen, leading to suffocation. SCBA is required if containers rupture and contents are released under fire conditions. |
Safe Handling and Storage
Operational Plan:
-
Ventilation: Use only in well-ventilated areas. Ensure there is sufficient exhaust ventilation.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools and explosion-proof equipment.
-
Grounding: Ground all equipment and cylinders before use.
-
Handling: Do not handle in a confined space. Avoid breathing gas. Do not touch or walk through spilled material.
Storage Plan:
-
Location: Store in a cool, well-ventilated, dry area, away from direct sunlight.
-
Container: Keep container tightly closed and securely sealed. Protect containers from physical damage and check regularly for leaks.
-
Incompatible Materials: Store away from incompatible materials.
Experimental Workflow: Safe Handling of 1,1,1-Trifluoroethane
Caption: Workflow for the safe handling of 1,1,1-Trifluoroethane.
Accidental Release and First Aid Measures
In case of a leak or spill, evacuate all personnel from the affected area and keep them upwind. Shut off all sources of ignition. Wear SCBA, rubber boots, and heavy rubber gloves. If possible, and without risk, shut off the leak. Ventilate the area, especially low places where heavy vapors may collect.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do not give epinephrine or similar drugs. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Flush affected areas with lukewarm water. DO NOT USE HOT WATER. Consult a physician immediately to determine if the cryogenic burn has resulted in blistering or deep tissue freezing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Not an expected route of exposure. |
Disposal Plan
Product that is unused or contaminated should be recovered to a recovery cylinder and returned to a refrigerant recovery facility. If recovery is not possible, incineration at a licensed installation may be an option. Consult with the manufacturer or supplier for information regarding recovery and recycling. Disposal of packaging should be done by returning it to the supplier. Always adhere to regional or national regulations regarding disposal.
Disposal Workflow
Caption: Disposal workflow for 1,1,1-Trifluoroethane and its packaging.
Physical and Chemical Properties
The following table summarizes key quantitative data for 1,1,1-Trifluoroethane.
Table 3: Physical and Chemical Properties of 1,1,1-Trifluoroethane
| Property | Value | Reference |
| Molecular Formula | CF3CH3 | |
| Molecular Weight | 84.06 g/mol | |
| Boiling Point | -48°C (-54°F) | |
| Melting Point | -111°C (-168°F) | |
| Vapor Density (air = 1.0) | 2.9 | |
| Lower Explosive Limit (LEL) | 7.1% | |
| Upper Explosive Limit (UEL) | 16.1% | |
| Auto-ignition Temperature | 750°C (1382°F) | |
| Appearance | Clear, colorless liquid and vapor | |
| Odor | Slight ethereal |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
